2-Propoxyethane-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propoxyethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-2-3-9-4-5-10(6,7)8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVZZBZHGPURPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Propoxyethane-1-sulfonyl Chloride: Structural Dynamics, Reactivity Profiles, and Synthetic Applications
Executive Summary
In the landscape of modern organic synthesis and advanced materials science, sulfonyl chlorides serve as indispensable electrophilic building blocks. 2-Propoxyethane-1-sulfonyl chloride (CAS: 1341901-07-2) is a highly versatile, bifunctional reagent characterized by a reactive sulfonyl chloride moiety tethered to an ether-linked aliphatic chain[1]. This unique structural configuration imparts excellent solubility in organic solvents while maintaining the intense electrophilicity required for rapid nucleophilic substitution and radical addition reactions. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic pathways, and field-proven experimental protocols, designed specifically for researchers in drug development and catalytic materials.
Molecular Architecture & Physicochemical Properties
The reactivity of 2-propoxyethane-1-sulfonyl chloride is fundamentally dictated by its molecular architecture. The electron-withdrawing nature of the two highly electronegative oxygen atoms and the chlorine atom creates a severe electron deficiency at the sulfur center, rendering it a potent electrophile. Concurrently, the propoxyethane tail provides steric shielding that is minimal enough to allow unhindered nucleophilic attack, yet sufficient to enhance lipophilicity.
Quantitative Data Summaries
Table 1: Physicochemical and Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C5H11ClO3S |
| Molecular Weight | 186.66 g/mol |
| Monoisotopic Mass | 186.01175 Da |
| CAS Number | 1341901-07-2 |
| SMILES | CCCOCCS(=O)(=O)Cl |
| InChIKey | DTVZZBZHGPURPI-UHFFFAOYSA-N |
Data sourced from Benchchem[1] and PubChemLite[2].
Table 2: Predicted Collision Cross Section (CCS) Profiling for Mass Spectrometry For researchers utilizing ion mobility-mass spectrometry (IM-MS) for reaction monitoring, the following predicted CCS values provide a baseline for identifying the compound and its adducts in the gas phase[2].
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 187.01903 | 134.1 |
| [M+Na]+ | 209.00097 | 143.1 |
| [M-H]- | 185.00447 | 135.0 |
| [M+NH4]+ | 204.04557 | 155.4 |
| [M+CH3COO]- | 245.02560 | 176.5 |
Mechanistic Pathways & Reactivity Profiles
Nucleophilic Substitution (Sulfonylation)
The primary utility of 2-propoxyethane-1-sulfonyl chloride lies in its capacity to form stable sulfonamides and sulfonate esters[1]. The mechanism proceeds via a bimolecular nucleophilic substitution-like pathway at the sulfur atom. A nucleophile (e.g., an amine) attacks the electrophilic sulfur, forming a transient, high-energy pentacoordinate intermediate. The subsequent collapse of this intermediate expels the chloride ion—an excellent leaving group due to its large atomic radius and charge delocalization capabilities.
Mechanistic pathway of nucleophilic substitution at the sulfonyl center to form sulfonamides.
Atom Transfer Radical Addition (ATRA)
Beyond ionic pathways, this compound excels in radical chemistry, specifically in chlorosulfonylation reactions with alkenes and alkynes[1]. Mediated by visible light or transition-metal catalysts (such as copper or ruthenium complexes), the S-Cl bond undergoes homolytic cleavage.
-
Causality of Propagation: The resulting 2-propoxyethanesulfonyl radical adds across an unsaturated carbon-carbon bond. This addition generates a new carbon-centered radical, which abstracts a chlorine atom from a fresh molecule of the sulfonyl chloride. This not only yields the target β-chloro sulfone—a highly versatile synthetic building block—but also regenerates the sulfonyl radical, establishing a highly efficient, self-sustaining chain reaction[1].
Synthetic Methodologies: Experimental Protocols
To ensure reproducibility and high yields, the following protocols have been engineered as self-validating systems. Every critical step includes an analytical checkpoint.
Protocol A: Synthesis via Oxidative Chlorination of Thiol Precursors
Objective: Generate 2-propoxyethane-1-sulfonyl chloride from 2-propoxyethanethiol. Causality of Design: Direct sulfonation often requires harsh, highly acidic conditions that risk cleaving the propoxy ether linkage. Oxidative chlorination in a biphasic system is selected because it operates under mild conditions; as the sulfonyl chloride is formed, it immediately partitions into the organic layer, shielding it from aqueous hydrolysis[1].
-
Substrate Preparation: Dissolve 10 mmol of 2-propoxyethanethiol in 30 mL of Dichloromethane (DCM). Add 30 mL of distilled water to create a biphasic system.
-
Oxidant Introduction: Cool the reaction vessel to 0–5 °C using an ice bath. Slowly bubble chlorine gas (Cl2) or add a sodium hypochlorite/HCl equivalent dropwise.
-
Causality: The low temperature suppresses exothermic side reactions, such as the α-chlorination of the ether oxygen.
-
-
Reaction Monitoring (Self-Validation): Monitor the organic layer via TLC (Hexane:EtOAc 4:1). The disappearance of the thiol spot (visualized with Ellman's reagent) and the appearance of a UV-active spot confirms complete oxidation.
-
Phase Separation & Quenching: Transfer the mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Wash the organic layer twice with 20 mL of ice-cold brine to remove residual aqueous acid.
-
Purification: Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure (keeping the water bath below 30 °C to prevent thermal degradation).
-
Final Validation: Perform FTIR spectroscopy. The presence of strong asymmetric and symmetric S=O stretching bands at ~1370 cm⁻¹ and ~1170 cm⁻¹, coupled with the absence of an S-H stretch (~2550 cm⁻¹), confirms the product's integrity.
Step-by-step workflow for the oxidative chlorination synthesis of sulfonyl chlorides.
Advanced Applications in Materials Science & Catalysis
While traditionally used in small-molecule drug discovery to synthesize sulfonamide libraries, 2-propoxyethane-1-sulfonyl chloride has found groundbreaking utility in green chemistry and advanced materials[1].
Lignin Valorization via Heterogeneous Catalysis Recent advancements have utilized this compound as a robust covalent linker to functionalize porous carbon supports derived from biomass[1].
-
The Workflow: The sulfonyl chloride is reacted with amine-functionalized lignin-based carbon supports to form a durable sulfonamide bridge. Subsequently, iron phthalocyanine catalysts are anchored to this modified matrix.
-
The Causality: The propoxyethane chain provides a flexible, chemically stable spacer that prevents the bulky iron phthalocyanine macrocycle from sterically clashing with the carbon support. This structural freedom ensures the catalytic iron center remains fully accessible to bulky lignin polymers. The resulting heterogeneous catalyst demonstrates exceptional efficacy in the catalytic degradation of lignin into valuable, low-molecular-weight phenolic chemicals, driving forward sustainable biomass valorization[1].
References
-
[1] Benchchem. "2-Propoxyethane-1-sulfonyl Chloride | CAS 1341901-07-2". Benchchem Product Catalog.
-
[2] PubChemLite. "2-propoxyethane-1-sulfonyl chloride (C5H11ClO3S)". Université du Luxembourg / LCSB.
-
Sigma-Aldrich. "2-propoxyethane-1-sulfonyl chloride | 1341901-07-2". Sigma-Aldrich Catalog.
Sources
An In-depth Technical Guide to 2-Propoxyethane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Propoxyethane-1-sulfonyl chloride, a reactive intermediate with significant potential in organic synthesis and drug discovery. By synthesizing established chemical principles with data from analogous compounds, this document serves as a crucial resource for professionals navigating the complexities of modern chemical research.
Core Identification and Chemical Profile
2-Propoxyethane-1-sulfonyl chloride is an organic compound featuring a sulfonyl chloride functional group attached to a propoxy-substituted ethane backbone.[1] Its identity is unequivocally established by its unique CAS number and structural identifiers.
| Identifier | Value | Source |
| CAS Number | 1341901-07-2 | [1][2] |
| Molecular Formula | C₅H₁₁ClO₃S | [1] |
| Molecular Weight | 186.66 g/mol | [1] |
| IUPAC Name | 2-propoxyethanesulfonyl chloride | |
| SMILES | CCCOCCS(=O)(=O)Cl | [1] |
| InChIKey | DTVZZBZHGPURPI-UHFFFAOYSA-N | [1] |
Physicochemical and Spectroscopic Characterization (Predicted and Analog-Based)
Due to the limited availability of direct experimental data for 2-Propoxyethane-1-sulfonyl chloride, the following physicochemical properties and spectroscopic interpretations are based on established principles and data from analogous sulfonyl chlorides.
Physical Properties (Predicted)
| Property | Predicted Value | Basis of Prediction |
| Appearance | Colorless to pale yellow liquid | Analogy with other low molecular weight alkanesulfonyl chlorides. |
| Boiling Point | ~180-220 °C (at 760 mmHg) | Extrapolation from similar structures. |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Ethyl Acetate). Reacts with protic solvents (e.g., water, alcohols). | General solubility of sulfonyl chlorides. |
Spectroscopic Analysis (Predicted)
Spectroscopic techniques are fundamental for the structural elucidation and purity assessment of 2-Propoxyethane-1-sulfonyl chloride.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon and hydrogen environments within the molecule. The predicted chemical shifts are influenced by the electronegativity of the adjacent atoms, particularly the sulfonyl chloride and ether oxygen.
¹H NMR (300 MHz, CDCl₃) Predicted Chemical Shifts:
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
| CH₃-CH₂-CH₂-O- | 0.95 | Triplet | ~7.4 Hz |
| CH₃-CH₂ -CH₂-O- | 1.65 | Sextet | ~7.4 Hz |
| -CH₂-CH₂ -SO₂Cl | 3.90 | Triplet | ~6.5 Hz |
| -CH₂ -O-CH₂- | 3.60 | Triplet | ~7.4 Hz |
| -O-CH₂-CH₂ -SO₂Cl | 4.10 | Triplet | ~6.5 Hz |
¹³C NMR (75 MHz, CDCl₃) Predicted Chemical Shifts:
| Assignment | Predicted δ (ppm) |
| CH₃ -CH₂-CH₂-O- | ~10.5 |
| CH₃-CH₂ -CH₂-O- | ~22.8 |
| -CH₂-CH₂ -SO₂Cl | ~60.0 |
| -CH₂ -O-CH₂- | ~71.5 |
| -O-CH₂ -CH₂-SO₂Cl | ~72.0 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The sulfonyl chloride group has very strong and characteristic absorption bands.[3][4][5][6]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric S=O Stretch | 1375 - 1410 | Strong |
| Symmetric S=O Stretch | 1185 - 1204 | Strong |
| S-Cl Stretch | 700 - 800 | Medium-Strong |
| C-O-C Stretch | 1080 - 1150 | Strong |
| C-H Stretch (alkane) | 2850 - 2960 | Medium-Strong |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-Propoxyethane-1-sulfonyl chloride, electron ionization (EI) would likely lead to characteristic fragmentation patterns. The presence of chlorine would result in a distinctive isotopic pattern for chlorine-containing fragments (M and M+2 peaks in an approximate 3:1 ratio).[4][7][8][9]
Predicted Fragmentation Pathway:
Caption: Predicted Mass Spectrometry Fragmentation of 2-Propoxyethane-1-sulfonyl chloride.
Synthesis and Purification
General Synthetic Strategies
The most common routes to alkanesulfonyl chlorides involve the oxidative chlorination of sulfur-containing starting materials.
Workflow for Alkanesulfonyl Chloride Synthesis:
Caption: General Synthetic Routes to Alkanesulfonyl Chlorides.
Proposed Experimental Protocol: Synthesis from 2-Propoxyethanethiol
This protocol is a generalized procedure based on the oxidative chlorination of thiols.[10] Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution), place a solution of 2-propoxyethanethiol (1 equivalent) in a suitable solvent (e.g., dichloromethane).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Chlorination: While stirring vigorously, add a solution of chlorine gas in water (chlorine water) or another suitable chlorinating agent (e.g., N-chlorosuccinimide) dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2-Propoxyethane-1-sulfonyl chloride can be purified by vacuum distillation.
Reactivity and Applications in Drug Development
The synthetic utility of 2-Propoxyethane-1-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride group.[11] The electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack.[11]
Core Reactivity
The primary reactions of 2-Propoxyethane-1-sulfonyl chloride involve nucleophilic substitution at the sulfonyl sulfur, with the chloride ion acting as an excellent leaving group.[1]
Caption: Key Reactions of 2-Propoxyethane-1-sulfonyl chloride.
-
Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base yields sulfonamides, a critical pharmacophore in many drug classes, including antibiotics and diuretics.[11]
-
Sulfonate Ester Formation: Reaction with alcohols or phenols produces sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution or elimination reactions.[11]
Role in Drug Discovery and Development
The 2-propoxyethylsulfonyl moiety introduced by this reagent can be strategically employed in drug design to:
-
Modulate Physicochemical Properties: The ether linkage and the alkyl chain can influence solubility, lipophilicity, and metabolic stability.
-
Act as a Bioisostere: The sulfonyl group can serve as a bioisosteric replacement for other functional groups to optimize target binding and pharmacokinetic profiles.
-
Serve as a Reactive Handle: The sulfonyl chloride itself can be used to covalently modify biological targets, acting as a warhead for targeted covalent inhibitors.
Analytical Methods for Characterization and Quantification
The purity and identity of 2-Propoxyethane-1-sulfonyl chloride must be rigorously controlled. A combination of chromatographic and spectroscopic methods is typically employed.
| Technique | Application | Key Considerations |
| Gas Chromatography (GC) | Purity assessment, reaction monitoring. | Derivatization to a more stable compound (e.g., a sulfonamide) may be necessary due to the reactivity of the sulfonyl chloride. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. | Reversed-phase chromatography is common. A UV detector can be used if the molecule has a chromophore, or a universal detector like an ELSD or CAD can be employed. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation, purity assessment, quantification (qNMR). | Use of aprotic deuterated solvents is essential.[3] |
| Infrared (IR) Spectroscopy | Functional group identification. | Rapid and straightforward method to confirm the presence of the sulfonyl chloride group.[3] |
Safety, Handling, and Storage
2-Propoxyethane-1-sulfonyl chloride is a reactive and potentially hazardous chemical. Strict adherence to safety protocols is mandatory.
Hazard Identification (Based on Analogous Compounds)
-
Corrosive: Causes severe skin burns and eye damage.[12]
-
Water-Reactive: Reacts exothermically, and potentially violently, with water and other protic substances to produce corrosive hydrochloric acid and sulfonic acid.[12]
-
Inhalation Hazard: Vapors are likely to be corrosive to the respiratory tract.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.
-
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as water, alcohols, bases, and oxidizing agents.
-
Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture.
Spill and Waste Disposal
-
Spills: Absorb small spills with a dry, inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use combustible materials.
-
Waste Disposal: Dispose of in accordance with local, state, and federal regulations. Unreacted sulfonyl chloride must be quenched (e.g., by slow addition to a stirred, cold solution of sodium bicarbonate) before disposal.[12]
References
Sources
- 1. 2-Propoxyethane-1-sulfonyl Chloride|CAS 1341901-07-2 [benchchem.com]
- 2. 1341901-07-2|2-Propoxyethane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Chemistry: Sufonyl chloride infrared spectra [openchemistryhelp.blogspot.com]
- 6. instanano.com [instanano.com]
- 7. youtube.com [youtube.com]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 10. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Reactivity Profile of Alkoxy-Substituted Sulfonyl Chlorides: A Technical Guide to Kinetic Modulations and Synthetic Workflows
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: In-Depth Technical Whitepaper
The Dual Nature of Alkoxy Substituents in Sulfonyl Electrophiles
Sulfonyl chlorides are cornerstone electrophiles in organic synthesis, primarily reacting via a bimolecular nucleophilic substitution ( SN2 ) pathway at the tetracoordinate sulfur center[1]. The introduction of an alkoxy group—such as a methoxy ( −OCH3 ) moiety—onto the aryl ring fundamentally alters the electronic landscape of the sulfonyl group, dictating its reactivity profile in downstream applications.
The reactivity of these compounds is governed by the delicate balance between the inductive electron-withdrawing effect ( −I ) and the resonance electron-donating effect ( +R ) of the alkoxy substituent. When positioned para or ortho to the sulfonyl chloride group, the +R effect of the methoxy group dominates. This enriches the electron density of the aromatic ring, which is subsequently transmitted to the sulfonyl sulfur atom via pπ−dπ orbital interactions. By increasing the electron density at the electrophilic sulfur center, the ground state of the molecule is stabilized, thereby raising the activation energy required for nucleophilic attack.
Conversely, when placed in the meta position, the resonance effect cannot directly conjugate with the sulfonyl group, allowing the −I effect to predominate, which slightly increases the electrophilicity of the sulfur atom.
Kinetic Profiling and the Mechanistic Dichotomy
The reactivity of alkoxy-substituted sulfonyl chlorides is highly dependent on the nature of the attacking nucleophile and the dielectric constant of the solvent system. This leads to a fascinating mechanistic dichotomy between standard aminolysis and neutral solvolysis.
Aminolysis and Alkaline Hydrolysis ( SN2 Dominance)
In reactions with amines (Hinsberg-type sulfonylation) or hydroxide ions, the formation of the S−N or S−O bond is the rate-determining step, proceeding through a transient, pentacoordinate trigonal bipyramidal intermediate[1]. These reactions exhibit excellent correlation with the Hammett equation. Kinetic studies on the chloride-chloride exchange of arenesulfonyl chlorides reveal a Hammett ρ value of +2.02[2], while alkaline hydrolysis yields a ρ of +1.564[3].
The positive ρ values confirm that electron-withdrawing groups accelerate the reaction by stabilizing the negative charge buildup in the transition state. Because of its strong +R effect, 4-methoxybenzenesulfonyl chloride is significantly less reactive toward amines than unsubstituted benzenesulfonyl chloride.
Solvolysis in Protic Media (The Solvation Anomaly)
Strikingly, in neutral solvolysis (e.g., in water or aqueous ethanol), the reactivity trend is inverted. The first-order solvolysis rate constant for 4-methoxybenzenesulfonyl chloride at 15°C is 23.89×10−4 s−1 , which is more than double that of the unsubstituted analog ( 11.04×10−4 s−1 )[4].
Causality: This counterintuitive acceleration is driven by complex temperature-dependent water-solute interactions and a shift toward a more dissociative, SN1 -like transition state. In highly polar protic media, the +R effect of the methoxy group stabilizes the developing partial positive charge on the sulfur atom as the S−Cl bond begins to break, lowering the activation energy for solvolysis[4].
Quantitative Data Summary
The following table synthesizes the kinetic parameters, illustrating the dichotomy between solvolysis and base-mediated substitution.
Table 1: Kinetic Parameters of Substituted Benzenesulfonyl Chlorides
| Substituent | Hammett σ Constant | Solvolysis Rate in H2O at 15°C ( 104k, s−1 )[4] | Relative Aminolysis Reactivity ( SN2 ) |
| 4-Methoxy ( −OCH3 ) | -0.27 | 23.89 | Lowest |
| 4-Methyl ( −CH3 ) | -0.17 | 13.57 | Low |
| 4-Hydrogen ( −H ) | 0.00 | 11.04 | Baseline |
| 4-Nitro ( −NO2 ) | +0.78 | 9.373 | Highest |
Mechanistic Visualizations
To conceptualize the reaction pathways and experimental designs, the following logic diagrams map the transition states and self-validating workflows.
Fig 1. SN2 addition-elimination mechanism of alkoxy-sulfonyl chlorides.
Fig 2. Self-validating kinetic workflow for aminolysis profiling.
Experimental Workflows & Self-Validating Protocols
To harness the reactivity of alkoxy-substituted sulfonyl chlorides effectively, experimental protocols must account for their unique electronic properties and sensitivity to moisture[5]. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Kinetic Measurement of Aminolysis (Self-Validating System)
This protocol measures the reaction rate of 4-methoxybenzenesulfonyl chloride with a primary amine under pseudo-first-order conditions.
Causality & Validation: The system is self-validating because it utilizes concurrent conductimetry to measure the release of chloride ions ( Cl− ) and protons ( H+ ) in real-time. If the rate of conductivity increase perfectly matches the rate of substrate depletion (measured via periodic HPLC aliquots), the researcher can definitively rule out silent side reactions (like polymerization or un-ionized intermediate pooling).
-
Preparation: Dissolve 4-methoxybenzenesulfonyl chloride in anhydrous THF to create a 0.1 M stock solution. Caution: Moisture sensitive; contact with water liberates toxic HCl gas[5].
-
Amine Excess: Prepare a 1.0 M aqueous solution of the target amine (10-fold excess establishes pseudo-first-order kinetics).
-
Reaction Initiation: Inject 1 mL of the sulfonyl chloride stock into 9 mL of the amine solution at 25°C under vigorous stirring.
-
pH Control: Maintain the pH between 9.0 and 11.0 using a pH-stat titrator dispensing 0.1 M NaOH . Causality: Below pH 9, the amine becomes protonated and non-nucleophilic; above pH 11, competitive alkaline hydrolysis of the sulfonyl chloride degrades the yield[3].
-
Data Acquisition: Record conductivity continuously. The rate constant ( kobs ) is extracted from the exponential plateau of the conductivity curve.
-
Internal Control: Run a parallel assay using unsubstituted benzenesulfonyl chloride. The ratio of the rate constants validates the expected Hammett deceleration caused by the methoxy group.
Protocol 2: High-Yield Synthesis of Alkoxy-Sulfonamides
Alkoxy-substituted sulfonyl chlorides, such as 2-methoxybenzenesulfonyl chloride, are highly valuable for introducing protecting groups or synthesizing heterocyclic compounds[6].
-
Solvent Selection: Suspend the target amine (1.0 eq) in dichloromethane (DCM).
-
Base Addition: Add N,N -diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl byproduct without competing for the sulfonyl electrophile.
-
Electrophile Addition: Cool the mixture to 0°C. Dropwise, add 4-methoxybenzenesulfonyl chloride (1.1 eq) dissolved in DCM. Causality: Cooling mitigates the exothermic nature of the addition and suppresses the formation of bis-sulfonylated side products.
-
Validation (Mass Balance): After 4 hours, quench with saturated aqueous NaHCO3 . Extract the organic layer, dry over MgSO4 , and concentrate. A successful, clean SN2 inversion should yield >90% mass recovery of the crude sulfonamide, validating the absence of hydrolytic degradation.
Applications in Drug Development
The reactivity profile of alkoxy-substituted sulfonyl chlorides makes them indispensable in medicinal chemistry. The resulting sulfonamides are critical pharmacophores found in a vast array of therapeutics. The alkoxy group is rarely just a synthetic handle; in the final drug molecule, the oxygen atom frequently serves as a critical hydrogen-bond acceptor, while the alkyl chain dictates the lipophilicity and steric fit within target protein binding pockets (e.g., COX-2 inhibitors and alpha-1 adrenergic blockers). Understanding the dampened electrophilicity of these precursors ensures that process chemists can optimize reaction times, temperatures, and base selections during active pharmaceutical ingredient (API) scale-up.
References
-
Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from[Link]
-
MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
Sources
Thermodynamic stability of 2-Propoxyethane-1-sulfonyl chloride
Thermodynamic Stability and Reactivity Profiling of 2-Propoxyethane-1-sulfonyl Chloride: A Technical Whitepaper
Introduction & Chemical Context
2-Propoxyethane-1-sulfonyl chloride (CAS 1341901-07-2; SMILES: CCCOCCS(=O)(=O)Cl) is an aliphatic sulfonyl chloride featuring an ether-linked propoxy chain[1]. In modern drug development and materials science, it serves as a potent electrophile for sulfonamide synthesis and as a versatile precursor for sulfonyl radicals in atom transfer radical addition (ATRA) reactions[1].
However, as a Senior Application Scientist, I frequently observe that failures in scaling up reactions involving aliphatic sulfonyl halides stem from a fundamental misunderstanding of their thermodynamic boundaries. Unlike their aryl counterparts, aliphatic sulfonyl chlorides are highly susceptible to specific degradation modalities—namely competitive hydrolysis, thermal desulfonylation, and base-mediated sulfene formation[2]. This whitepaper dissects the thermodynamic stability of 2-propoxyethane-1-sulfonyl chloride, providing causality-driven insights and self-validating experimental protocols for safe handling and process optimization.
Thermodynamic Degradation Modalities: Causality and Mechanisms
The intrinsic instability of 2-propoxyethane-1-sulfonyl chloride is dictated by the highly polarized S-Cl bond and the presence of acidic α-protons adjacent to the strongly electron-withdrawing sulfonyl group[3].
-
Base-Mediated Sulfene Formation (Elimination-Addition): When exposed to bases (even mild amine bases used during standard sulfonylation), the α-proton is readily abstracted. This initiates an E1cB-like elimination of the chloride ion, generating a highly reactive, transient sulfene intermediate (R-CH=SO₂)[4][5]. This pathway is thermodynamically driven by the formation of the stable chloride leaving group but kinetically limits the reagent's shelf-life if trace basic impurities are present. The sulfene will rapidly react with any available nucleophile, including trace moisture, leading to complex product mixtures.
-
Hydrolytic Lability: The tetrahedral sulfur center is highly electrophilic. Trace water acts as a nucleophile, leading to an exothermic hydrolysis reaction that yields 2-propoxyethanesulfonic acid and hydrogen chloride (HCl) gas[2]. The generated HCl can auto-catalyze further degradation if not actively scavenged.
-
Thermal Desulfonylation: At elevated temperatures, the compound undergoes homolytic or concerted cleavage, extruding sulfur dioxide (SO₂) gas and yielding alkyl chlorides or radical recombination products[2][4].
Mechanistic pathways of 2-Propoxyethane-1-sulfonyl chloride degradation.
Quantitative Stability Metrics
To provide a baseline for process chemistry and hazard evaluation, the following table synthesizes the estimated thermodynamic and kinetic parameters of 2-propoxyethane-1-sulfonyl chloride, derived from empirical data of homologous aliphatic sulfonyl chlorides[2][5].
| Thermodynamic Parameter | Estimated Value / Range | Mechanistic Implication & Handling Causality |
| Boiling Point (Decomp.) | ~200–250 °C | Compound will degrade before distilling at atmospheric pressure; requires high-vacuum distillation. |
| Thermal Decomposition Onset ( Tonset ) | 160–200 °C | High risk of exothermic desulfonylation during uncontrolled high-temperature processing. |
| Hydrolytic Half-Life (pH 7, 25°C) | < 10 minutes | Requires strictly anhydrous solvents (e.g., dry DCM, MeCN) and inert atmosphere handling. |
| Heat of Decomposition ( ΔHd ) | -150 to -300 kJ/mol | High potential for thermal runaway if bulk heating is uncontrolled due to gas generation (SO₂, HCl). |
Self-Validating Experimental Protocols for Stability Assessment
Trustworthy scale-up requires empirical validation of these thermodynamic boundaries. The following protocols are designed as self-validating systems, ensuring that physical artifacts (like solvent evaporation) are not mistakenly recorded as chemical degradation.
Protocol A: Accelerated Hydrolytic Stability Profiling via qNMR
Causality: To isolate hydrolytic degradation from thermal decomposition, we utilize quantitative NMR (qNMR) at ambient temperature. This tracks the disappearance of the α-CH₂ protons of the sulfonyl chloride and the appearance of the sulfonic acid α-CH₂ protons, providing a direct kinetic readout.
-
Sample Preparation: Inside a nitrogen-filled glovebox, dissolve 20.0 mg of 2-propoxyethane-1-sulfonyl chloride in 0.5 mL of anhydrous CD₃CN containing 0.05% v/v tetramethylsilane (TMS) as an internal standard.
-
Baseline Acquisition: Acquire a ¹H-NMR spectrum (t=0) to confirm purity and establish the integration ratio of the α-CH₂ triplet (typically ~3.6-3.8 ppm).
-
Controlled Spiking: Inject precisely 10.0 µL of HPLC-grade H₂O into the NMR tube. Seal immediately with a PTFE-lined cap and invert three times to mix.
-
Kinetic Tracking: Insert the tube into the NMR spectrometer regulated precisely at 25.0 °C. Acquire spectra automatically every 10 minutes for a duration of 12 hours.
-
Data Validation: Plot the logarithmic decay of the sulfonyl chloride integral against time. A linear fit confirms pseudo-first-order kinetics, validating that direct hydrolysis (not polymerization or sulfene dimerization) is the primary pathway under neutral conditions.
Protocol B: Thermal Hazard Assessment (DSC/TGA)
Causality: Differential Scanning Calorimetry (DSC) measures the enthalpy of decomposition ( ΔHd ), while Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) identifies mass loss and specific off-gases. Running these in tandem ensures that an endothermic evaporation event does not mask a dangerous exothermic decomposition.
-
Crucible Selection: Use gold-plated, high-pressure crucibles for DSC. Why? This suppresses the endothermic boiling/evaporation of the compound, forcing the closed system to reveal the true exothermic decomposition onset.
-
DSC Execution: Load 2.0-3.0 mg of the analyte into the crucible. Ramp the temperature from 25 °C to 350 °C at a rate of 5 °C/min under a 50 mL/min N₂ purge.
-
TGA-MS Execution: Concurrently, load 5.0 mg of the sample into an open alumina TGA pan. Apply the exact same heating ramp. Monitor MS channels m/z 64 (SO₂) and m/z 36/38 (HCl).
-
Validation Check: The Tonset identified from the DSC exotherm must be corroborated by a sharp mass loss in the TGA and simultaneous spikes in m/z 64 and 36 on the MS. If the DSC shows a massive exotherm (>500 J/g) prior to mass loss, the compound poses a severe closed-system thermal runaway risk[2].
Self-validating DSC/TGA workflow for sulfonyl chloride thermal profiling.
Storage and Handling Imperatives
Based on the thermodynamic profile, 2-propoxyethane-1-sulfonyl chloride must be stored under strictly anhydrous, inert conditions (Argon or N₂) at sub-ambient temperatures (typically 2-8 °C for short term, or -20 °C for long-term storage)[1]. Exposure to ambient humidity initiates the irreversible, exothermic hydrolysis cascade, while elevated temperatures risk dangerous pressure build-up within sealed containers due to SO₂ and HCl gas evolution[2][4].
References
-
Wikipedia Contributors. "Sulfonyl halide." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Wikipedia Contributors. "Methanesulfonyl chloride." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Semantic Scholar. "Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride." Semantic Scholar. Available at: [Link]
Sources
The Strategic Utility of 2-Propoxyethane-1-sulfonyl Chloride in Advanced Synthesis and Materials Science
Executive Summary
In the rapidly evolving landscapes of drug discovery and advanced materials, the strategic selection of molecular building blocks dictates the efficiency and scalability of synthetic pipelines. 2-Propoxyethane-1-sulfonyl chloride (CAS 1341901-07-2) has emerged as a highly versatile, bifunctional reagent. As a Senior Application Scientist, I frequently leverage this compound not only for classical nucleophilic substitution reactions—such as the synthesis of sulfonamides and sulfonate esters—but also as a potent precursor for sulfonyl radicals in modern photoredox catalysis.
This technical guide deconstructs the structural rationale, mechanistic pathways, and field-proven experimental protocols associated with this building block, providing a self-validating framework for researchers looking to integrate it into complex synthetic workflows.
Chemical Profile & Structural Rationale
The utility of 2-propoxyethane-1-sulfonyl chloride is fundamentally rooted in its molecular architecture. The molecule is characterized by a highly electrophilic sulfonyl chloride group linked to an aliphatic ethane chain that is terminated by a propoxy ether.
-
The Electrophilic Core: The −S(=O)2Cl moiety is highly electron-deficient. The strong electron-withdrawing nature of the two oxygen atoms, combined with the excellent leaving-group ability of the chloride ion, makes the sulfur atom highly susceptible to nucleophilic attack[1].
-
The Lipophilic Tail: The propoxyethane chain provides a flexible, moderately lipophilic tail. In medicinal chemistry, this is critical for tuning the partition coefficient (LogP) of drug candidates. In materials science, it alters the surface wettability and steric environment of functionalized substrates.
Quantitative Data Summary
Table 1: Physicochemical Properties
| Property | Value | Structural/Functional Significance |
| CAS Number | 1341901-07-2 | Standardized registry identifier for sourcing[2]. |
| Molecular Formula | C₅H₁₁ClO₃S | Balances lipophilic carbon content with polar functionality. |
| Molecular Weight | 186.66 g/mol | Low molecular weight allows for high atom economy in coupling. |
| SMILES | CCCOCCS(=O)(=O)Cl | Defines the linear ether-alkyl-sulfonyl connectivity[3]. |
| InChIKey | DTVZZBZHGPURPI-UHFFFAOYSA-N | Unique cryptographic hash for cheminformatics databases[4]. |
Mechanistic Pathways & Synthetic Utility
The reactivity of 2-propoxyethane-1-sulfonyl chloride can be bifurcated into two primary domains: classical ionic pathways and advanced radical-mediated pathways.
Pathway A: Nucleophilic Substitution at the Sulfonyl Center
The most common application of this reagent is the formation of sulfonamide linkages. When reacted with primary or secondary amines, the nitrogen lone pair attacks the electron-deficient sulfur atom. This proceeds via an addition-elimination mechanism, displacing the chloride ion. Sulfonate esters can be similarly synthesized by reacting the compound with alcohols or phenols, often facilitated by catalysts such as indium or ytterbium(III) trifluoromethanesulfonate[1].
Pathway B: Radical-Mediated Transformations (Photoredox Catalysis)
Beyond its role as a classical electrophile, this compound is a valuable precursor for 2-propoxyethanesulfonyl radicals . Under visible light irradiation, a photoredox catalyst (e.g., a Ruthenium or Iridium complex) undergoes excitation. Through Single Electron Transfer (SET), the excited catalyst reduces the sulfonyl chloride, leading to the homolytic cleavage of the S-Cl bond.
This generates a highly reactive sulfonyl radical that can participate in Atom Transfer Radical Addition (ATRA) with alkenes, yielding versatile β -chloro sulfones, or undergo visible-light-induced hydroxysulfonylation to form β -hydroxysulfones[1].
Figure 1: Catalytic cycle for the visible-light-induced hydroxysulfonylation using photoredox catalysis.
Advanced Applications: Materials Science & Green Chemistry
While heavily utilized in medicinal chemistry for synthesizing sulfonamide bioisosteres, 2-propoxyethane-1-sulfonyl chloride has demonstrated groundbreaking utility in advanced materials science.
A premier example is its use in the covalent attachment of iron phthalocyanine catalysts to lignin-based porous carbon supports [1].
-
The Causality: Lignin is a complex, recalcitrant biomass polymer. To degrade it into valuable phenolic chemicals, robust catalysts are required. By modifying the porous carbon support with the sulfonyl chloride moiety, researchers create a highly reactive anchor point. The iron phthalocyanine is then covalently grafted onto this support via a stable sulfonamide linkage. This prevents catalyst leaching during harsh degradation conditions, representing a major leap forward in green chemistry and biomass valorization.
Table 2: Comparative Reaction Modalities
| Modality | Mechanism | Key Reagents/Catalysts | Primary Products |
| Classical Substitution | Nucleophilic attack | Amines/Alcohols, DIPEA | Sulfonamides, Sulfonate Esters |
| Photoredox Catalysis | Single Electron Transfer | Blue LED, Ru/Ir Catalysts | β -hydroxysulfones |
| Material Functionalization | Covalent Grafting | Porous Carbon, Phthalocyanines | Supported Catalysts |
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following protocols detail not just the steps, but the causality behind the experimental conditions.
Protocol A: Nucleophilic Synthesis of Sulfonamides
This protocol describes the coupling of 2-propoxyethane-1-sulfonyl chloride with a primary amine.
-
Preparation: Dissolve 1.0 equivalent of the primary amine in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: DCM is a non-nucleophilic solvent that readily dissolves both polar amines and the lipophilic sulfonyl chloride. Argon prevents ambient moisture from hydrolyzing the electrophile.
-
-
Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA is a sterically hindered base. It effectively neutralizes the highly corrosive HCl byproduct without competing with the primary amine for nucleophilic attack on the sulfonyl center.
-
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1.1 equivalents of 2-propoxyethane-1-sulfonyl chloride dropwise.
-
Causality: The formation of the S-N bond is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing thermal degradation and minimizing the formation of bis-sulfonamide byproducts.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor via TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Figure 2: Step-by-step workflow for the nucleophilic synthesis of sulfonamides.
Protocol B: Visible-Light-Induced Hydroxysulfonylation
-
Reaction Assembly: In a Schlenk tube, combine 2-propoxyethane-1-sulfonyl chloride (1.0 eq), an alkene substrate (1.5 eq), and Ru(bpy)3Cl2 (0.02 eq) in a mixture of Acetonitrile and Water (4:1 v/v).
-
Causality: Acetonitrile solubilizes the organic components and the photocatalyst, while water serves as the essential nucleophile to trap the carbocation intermediate.
-
-
Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.
-
Causality: Molecular oxygen is a triplet diradical. If left in the solvent, it will rapidly quench the excited state of the photocatalyst and intercept the carbon-centered radicals, completely stalling the catalytic cycle.
-
-
Irradiation: Irradiate the mixture with 450 nm Blue LEDs at room temperature for 12 hours.
-
Causality: The 450 nm wavelength perfectly matches the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Ruthenium catalyst, ensuring efficient excitation without inducing unwanted UV-mediated side reactions.
-
References
-
PubChemLite / Université du Luxembourg. (2024). 2-propoxyethane-1-sulfonyl chloride (C5H11ClO3S). Retrieved from [Link]
-
PubChemLite / Université du Luxembourg. (2024). C5H11ClO3S - Explore. Retrieved from [Link]
Sources
Difference between 2-Propoxyethane-1-sulfonyl chloride and ethanesulfonyl chloride
As a Senior Application Scientist navigating the complexities of modern drug discovery, the selection of electrophilic building blocks is a foundational decision that dictates both synthetic efficiency and the pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). When synthesizing aliphatic sulfonamides—a privileged scaffold in medicinal chemistry—the choice between a baseline reagent like ethanesulfonyl chloride and a functionalized analog like 2-propoxyethane-1-sulfonyl chloride is rarely arbitrary.
This technical guide dissects the physicochemical, kinetic, and strategic differences between these two reagents, providing actionable, self-validating protocols for their application in advanced organic synthesis.
Structural and Physicochemical Profiling
To understand the divergent applications of these two reagents, we must first examine their quantitative and structural properties. Ethanesulfonyl chloride serves as a highly reactive, low-molecular-weight sulfonylation agent[1]. In contrast, 2-propoxyethane-1-sulfonyl chloride introduces an ether linkage and an extended alkyl chain, fundamentally altering its steric profile and interaction potential[2].
Table 1: Comparative Physicochemical Data
| Parameter | Ethanesulfonyl Chloride | 2-Propoxyethane-1-sulfonyl Chloride |
| CAS Number | 594-44-5 | 1341901-07-2 |
| Molecular Formula | C2H 5 ClO 2 S | C 5 H 11 ClO 3 S |
| Molecular Weight | 128.57 g/mol | 186.66 g/mol |
| Physical State | Clear, pale yellow liquid[1] | Viscous liquid / Oil |
| Boiling Point | ~177 °C[3] | >200 °C (Estimated due to MW) |
| Density | 1.357 g/cm³ at 25 °C[3] | >1.1 g/cm³ (Estimated) |
| Structural Motif | Unhindered ethyl chain | Propoxy ether linkage |
| Reactivity Profile | Highly reactive, rapid hydrolysis[4] | Modulated kinetics via steric bulk |
Mechanistic Reactivity & Kinetic Implications
The core utility of both reagents lies in their ability to undergo nucleophilic substitution at the electron-deficient sulfur center, typically reacting with primary or secondary amines to form stable sulfonamides[5]. However, their kinetic behaviors diverge significantly.
Ethanesulfonyl Chloride: Due to the minimal steric hindrance of the simple ethyl group, ethanesulfonyl chloride is exceptionally electrophilic. It reacts vigorously with nucleophiles and is highly prone to exothermic hydrolysis upon exposure to atmospheric moisture, releasing hydrochloric and ethanesulfonic acids[1]. In parallel synthesis, this unhindered reactivity can sometimes be a liability, leading to complex mixtures or over-sulfonylation when reacting with multifunctional aliphatic amines[6].
2-Propoxyethane-1-sulfonyl Chloride: The introduction of the propoxyethane chain fundamentally modulates the reagent's kinetics. The causality here is steric rather than electronic: the two-carbon ethane linker insulates the sulfonyl group from the inductive electron-withdrawing effects of the ether oxygen. Instead, the flexible ether chain creates a micro-steric shield around the electrophilic sulfur. This slight retardation in the rate of nucleophilic attack is highly advantageous in complex API synthesis, as it improves chemoselectivity and minimizes side reactions when coupling with sterically hindered or multifunctional amines[2][6].
Caption: Structural divergence and application pathways of alkyl sulfonyl chlorides in drug design.
Strategic Applications in Medicinal Chemistry
Sulfonamides are privileged scaffolds, acting as the pharmacophore in numerous protease inhibitors, antibacterial agents, and carbonic anhydrase inhibitors[7]. The decision to deploy 2-propoxyethane-1-sulfonyl chloride over its simpler counterpart is driven by specific pharmacokinetic and pharmacodynamic goals:
-
Hydrogen Bond Acceptor (HBA) Insertion: The ether oxygen in the propoxy group acts as a potent HBA. In structure-based drug design, this oxygen can be strategically positioned to interact with backbone amides in a target enzyme's active site, increasing binding affinity without introducing reactive liabilities.
-
Lipophilicity (LogP) Tuning: The propyl chain extends into hydrophobic pockets. By balancing the polar ether oxygen with the lipophilic propyl tail, medicinal chemists can fine-tune the aqueous solubility and membrane permeability (ADME properties) of the resulting sulfonamide.
-
Advanced Materials: Beyond pharmaceuticals, the unique polarity and reactivity of 2-propoxyethane-1-sulfonyl chloride make it a valuable building block in materials science, such as the covalent modification of lignin-based porous carbon supports for catalyst development[2].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the synthesis of sulfonamides using these reagents must employ self-validating protocols. The following methodology details the coupling of an aliphatic amine with either sulfonyl chloride, engineered to inherently verify reaction completion and product purity.
Protocol: Chemoselective Synthesis of Aliphatic Sulfonamides
Reagents & Equipment:
-
Amine substrate (1.0 eq)
-
Sulfonyl chloride (Ethanesulfonyl or 2-Propoxyethane-1-sulfonyl chloride) (1.2 eq)
-
Anhydrous Pyridine (2.0 eq) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Schlenk flask with nitrogen line
Step-by-Step Methodology & Causality:
-
System Preparation: Dissolve the amine substrate and pyridine in anhydrous DCM under a nitrogen atmosphere.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Causality: Dropwise addition at 0 °C suppresses the exothermic nature of sulfonyl chloride activation. This thermal control ensures the amine outcompetes any trace moisture, preventing the formation of sulfonic acid impurities.
-
-
Electrophile Addition: Add the sulfonyl chloride dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.
-
Self-Validating Acidic Workup: Quench the reaction with water, then wash the organic layer sequentially with 1M aqueous HCl, followed by saturated aqueous NaHCO 3 and brine.
-
Causality (The Self-Validation Engine): The 1M HCl wash is the critical self-validating step. It protonates any unreacted basic amine, converting it into a water-soluble ammonium salt that partitions entirely into the aqueous phase. Consequently, if Thin Layer Chromatography (TLC) of the isolated organic phase shows a single spot, the protocol has self-validated the complete removal of starting materials, often bypassing the need for immediate column chromatography.
-
-
Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure to yield the pure sulfonamide.
Caption: Self-validating experimental workflow for the synthesis of aliphatic sulfonamides.
References
- Guidechem. "Ethanesulfonyl chloride 594-44-5 wiki". Guidechem.
- Benchchem. "2-Propoxyethane-1-sulfonyl Chloride|CAS 1341901-07-2". Benchchem.
- Fisher Scientific. "SAFETY DATA SHEET - Ethanesulfonyl chloride". Fisher Scientific.
- Chemdor Chemicals. "Ethanesulfonyl chloride Safety Data Sheet (SDS) | CAS: 594-44-5". Chemdor.
- Asian Journal of Chemistry. "The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review". AJChem.
- Sigma-Aldrich. "Sulfonyl Chlorides and Sulfonamides". Sigma-Aldrich.
- Benchchem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group". Benchchem.
- ACS Combinatorial Science. "Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides".
Sources
Methodological & Application
Mechanistic Causality: The Role of Solvents in Aliphatic Sulfonyl Chloride Reactivity
Application Note: Optimal Solvent Selection and Protocols for 2-Propoxyethane-1-sulfonyl Chloride Reactions
Executive Summary 2-Propoxyethane-1-sulfonyl chloride (CAS 1341901-07-2) is a highly reactive aliphatic sulfonyl chloride (MW: 186.66 g/mol ) utilized extensively in the synthesis of sulfonamides and sulfonate esters[1]. Due to the presence of α -protons, this electrophile is uniquely susceptible to base-mediated degradation pathways not observed in aromatic counterparts. This application note provides a comprehensive, mechanistically grounded guide to solvent and base selection, ensuring high-yielding nucleophilic acyl substitutions while mitigating hydrolysis.
When designing a reaction with 2-propoxyethane-1-sulfonyl chloride, chemists must navigate two competing mechanistic pathways:
-
Concerted Nucleophilic Substitution ( SN2 ) : The desired pathway, where the amine or alcohol directly attacks the electron-deficient sulfur atom, displacing the chloride ion[1].
-
Sulfene Formation (Elimination-Addition) : Because 2-propoxyethane-1-sulfonyl chloride possesses α -protons, the addition of strong tertiary amines (e.g., triethylamine) can trigger an initial elimination reaction, generating a highly reactive sulfene intermediate[2]. This sulfene rapidly scavenges trace water in the solvent to form the corresponding sulfonic acid, drastically reducing the yield of the target sulfonamide[2].
Causality Insight: Solvent selection is not merely about reactant solubility; it dictates the dielectric environment that stabilizes either the SN2 transition state or the sulfene intermediate. Non-polar or moderately polar aprotic solvents (like anhydrous DCM) suppress the ionization required for sulfene formation, provided the temperature is strictly controlled. Conversely, when water is unavoidable (e.g., with amino acid nucleophiles), a biphasic solvent system physically separates the organic electrophile from the aqueous inorganic base, shutting down the sulfene pathway entirely[3].
Solvent Selection Matrix
The following table summarizes the optimal solvent systems based on kinetic and thermodynamic considerations.
| Solvent System | Base Compatibility | Hydrolysis Risk | Sulfene Formation Risk | Mechanistic Rationale & Optimal Application |
| Anhydrous DCM | Pyridine, DIPEA | Low (if anhydrous) | High (if strong tertiary bases are used at >5°C) | Standard Aminolysis: Low dielectric constant minimizes solvolysis. Ideal for lipophilic primary and secondary amines. |
| 2-MeTHF / H₂O (Biphasic) | Na₂CO₃, NaOH | Moderate (Interfacial) | Low (Inorganic bases do not induce sulfene in the organic phase) | Schotten-Baumann Conditions: Eco-friendly green solvent[3]. Ideal for hydrophilic amines and amino acids. |
| Acetonitrile (MeCN) | K₂CO₃, TEA | High (if trace water is present) | Moderate | Polar Aprotic: High ionizing power accelerates both SN2 and hydrolysis. Requires strict anhydrous conditions. |
| Neat Pyridine | Pyridine (acts as solvent & base) | Low | Moderate | O-Sulfonylation: High concentration of nucleophilic base catalyzes the reaction. Ideal for unreactive alcohols/phenols[4]. |
Workflow: Logical Relationships in Solvent Selection
The decision tree below illustrates the strategic selection of solvents and bases dictated by the physicochemical properties of the nucleophile.
Decision tree for solvent and base selection based on nucleophile properties.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate intrinsic visual and chemical feedback loops to confirm reaction trajectory in real-time.
Protocol A: Anhydrous Aminolysis in Dichloromethane (DCM)
Target: Lipophilic primary and secondary amines. Causality: DCM provides excellent solubility for the reactants while its low polarity discourages the ionization of the sulfonyl chloride. Pyridine is selected over triethylamine because its lower basicity significantly reduces the rate of α -proton abstraction, thereby suppressing sulfene formation[2].
-
Preparation: Dissolve the amine (1.0 equiv.) and anhydrous pyridine (1.5 equiv.) in anhydrous DCM (0.2 M relative to amine) under an inert atmosphere (N₂ or Ar).
-
Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Crucial Step: Maintaining T < 5 °C is mandatory to kinetically freeze out the higher-activation-energy sulfene pathway[2].
-
Electrophile Addition: Dissolve 2-propoxyethane-1-sulfonyl chloride (1.1 equiv.) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes. Causality: Dropwise addition ensures the electrophile is the limiting reagent at any given moment, preventing exothermic spikes and dimerization.
-
Self-Validation (In-Process Control): As the reaction proceeds, observe the formation of a fine white precipitate (pyridinium hydrochloride). The continuous generation of this salt is a direct, visual confirmation of successful S-N bond formation.
-
Completion & Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with 1M aqueous HCl to protonate and remove excess pyridine. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Green Biphasic Schotten-Baumann Synthesis
Target: Hydrophilic amines, amino acids, and water-soluble nucleophiles. Causality: Utilizing 2-MeTHF (a green alternative to DCM) and water creates a biphasic system. The sulfonyl chloride remains shielded in the organic phase, while the inorganic base (Na₂CO₃) resides in the aqueous phase. The reaction occurs at the interface, completely preventing base-induced sulfene formation within the organic layer[3].
-
Aqueous Phase Preparation: Dissolve the amino acid/hydrophilic amine (1.0 equiv.) and Na₂CO₃ (2.0 equiv.) in deionized water (0.5 M).
-
Organic Phase Preparation: Dissolve 2-propoxyethane-1-sulfonyl chloride (1.2 equiv.) in 2-MeTHF (equal volume to the aqueous phase).
-
Biphasic Reaction: Cool the aqueous solution to 0 °C. Add the 2-MeTHF solution dropwise under vigorous stirring (>800 rpm). Causality: Vigorous stirring maximizes the interfacial surface area, which is the rate-determining physical parameter for this SN2 reaction[3].
-
Self-Validation (In-Process Control): Monitor the pH of the aqueous layer. Initially ~10, the pH will gradually drop as HCl is liberated and neutralized by the carbonate. The cessation of CO₂ evolution (bubbling) and stabilization of pH at ~7-8 indicates reaction completion.
-
Workup: Separate the layers. If the product is an acidic sulfonamide, carefully acidify the aqueous layer with 10% HCl at 0 °C to precipitate the target compound, followed by vacuum filtration[3].
References
-
Benchchem - 2-Propoxyethane-1-sulfonyl Chloride|CAS 1341901-07-2. 1
-
MDPI - Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. 2
-
MDPI - A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. 3
-
Chemistry & Biology Interface - Recent advances in synthesis of sulfonamides: A review. 4
Sources
- 1. 2-Propoxyethane-1-sulfonyl Chloride|CAS 1341901-07-2 [benchchem.com]
- 2. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs | MDPI [mdpi.com]
- 3. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 4. cbijournal.com [cbijournal.com]
Application Notes and Protocols for the Functionalization of Heterocycles with 2-Propoxyethane-1-sulfonyl chloride
Introduction: A Versatile Reagent for Modern Medicinal Chemistry
Heterocyclic scaffolds are fundamental building blocks in drug discovery, with over 80% of unique small-molecule drugs approved by the FDA between 2013 and 2023 containing at least one such structure.[1] The introduction of a sulfonyl group onto these rings can significantly modulate their physicochemical and pharmacological properties, including solubility, metabolic stability, and target-binding affinity.[2] Sulfonamides, in particular, are a privileged functional group found in a wide array of therapeutics.[3]
2-Propoxyethane-1-sulfonyl chloride is an aliphatic sulfonyl chloride that offers a unique combination of features. The propoxyethyl tail can enhance lipophilicity and introduce conformational flexibility, potentially improving membrane permeability and interaction with hydrophobic pockets in biological targets. As an aliphatic sulfonyl chloride, its reactivity profile differs from its aromatic counterparts, often providing a stable and reliable means to introduce the sulfonyl moiety without the electronic complications of an aryl ring.
This guide provides an in-depth exploration of the functionalization of common heterocycles using 2-propoxyethane-1-sulfonyl chloride. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols for key transformations, and offer insights into the safe handling and characterization of these important compounds.
Reagent Profile: 2-Propoxyethane-1-sulfonyl chloride
-
Molecular Formula: C₅H₁₁ClO₃S[4]
-
Molecular Weight: 186.66 g/mol [4]
-
Structure: Features a reactive sulfonyl chloride (-SO₂Cl) group attached to a propoxy-modified ethane chain.[4]
-
Reactivity: The electron-deficient sulfur atom is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[4] The chloride ion serves as an excellent leaving group.[4]
Critical Safety and Handling Protocols
Sulfonyl chlorides are hazardous reagents that demand strict adherence to safety protocols. They are corrosive, moisture-sensitive, and can react violently with certain substances.[5]
Primary Hazards:
-
Corrosivity: Causes severe burns to skin, eyes, and the respiratory tract.[6][7]
-
Reactivity with Water: Reacts exothermically, and sometimes violently, with water and moisture to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[5]
-
Incompatibility: Reacts vigorously with strong bases and alcohols.[8]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[5]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before each use.[5]
-
Protective Clothing: A flame-retardant lab coat and appropriate protective clothing are required. Ensure an emergency safety shower and eyewash station are immediately accessible.[6]
-
Respiratory Protection: All manipulations must be performed within a certified chemical fume hood.[5]
Experimental Workflow for Safe Handling:
Caption: Workflow for Safe Handling of Sulfonyl Chlorides.
Quenching Protocol: Excess sulfonyl chloride must be neutralized before disposal.
-
Prepare a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃), using at least 5-10 molar equivalents to the sulfonyl chloride.
-
Cool the bicarbonate solution in an ice bath with stirring.
-
Slowly and carefully add the reaction mixture containing the unreacted sulfonyl chloride to the cold bicarbonate solution. Caution: This is an exothermic reaction that releases carbon dioxide gas. The addition rate must be controlled to prevent excessive foaming.[5]
-
Continue stirring for at least 30 minutes after addition is complete to ensure full hydrolysis and neutralization.
-
The neutralized mixture can then be processed through a standard aqueous workup.
Part 1: N-Sulfonylation of N-H Heterocycles
The most common application of sulfonyl chlorides is the N-sulfonylation of primary and secondary amines, including the N-H group of heterocycles like pyrrole and imidazole. The reaction proceeds via a nucleophilic attack of the heterocyclic nitrogen onto the electrophilic sulfur atom, followed by elimination of HCl, which is neutralized by a base.[3]
Caption: General Mechanism for N-Sulfonylation of Heterocycles.
Protocol 1: General Procedure for N-Sulfonylation of Pyrrole and Imidazole
This protocol provides a robust method for the N-sulfonylation of common five-membered N-H heterocycles. Triethylamine is a common and effective base, while dichloromethane is a suitable solvent.[2][3]
Reaction Scheme: (Self-generated image of a chemical reaction showing a generic N-H heterocycle reacting with 2-propoxyethane-1-sulfonyl chloride in the presence of a base to yield the N-sulfonylated product and a salt byproduct)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the heterocycle (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq.).
-
Cooling: Cool the stirred solution to 0 °C using an ice/water bath.
-
Reagent Addition: Slowly add a solution of 2-propoxyethane-1-sulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15-20 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system until the starting heterocycle is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Data Summary Table for N-Sulfonylation:
| Heterocycle | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pyrrole | Et₃N | DCM | 0 to RT | 4-12 | 75-90% |
| Imidazole | Et₃N | DCM | 0 to RT | 6-16 | 70-85% |
Expected Product Characterization:
-
1-(2-Propoxyethanesulfonyl)-1H-pyrrole:
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.3 (t, 2H, α-H), ~6.3 (t, 2H, β-H), 3.6-3.8 (m, 4H, -O-CH₂-CH₂-SO₂-), 3.4 (t, 2H, -O-CH₂-C₂H₅), 1.6 (sext, 2H, -CH₂-CH₃), 0.9 (t, 3H, -CH₃). (Note: Chemical shifts are estimated based on analogous structures like 1-(phenylsulfonyl)pyrrole and common solvent impurities).[9]
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~122 (Cα), ~114 (Cβ), ~72 (-O-CH₂-C₂H₅), ~70 (-O-CH₂-CH₂-SO₂-), ~55 (-CH₂-SO₂-), ~23 (-CH₂-CH₃), ~11 (-CH₃).
-
-
1-(2-Propoxyethanesulfonyl)-1H-imidazole:
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.1 (s, 1H, C2-H), ~7.4 (s, 1H, C5-H), ~7.2 (s, 1H, C4-H), 3.7-3.9 (m, 4H, -O-CH₂-CH₂-SO₂-), 3.4 (t, 2H, -O-CH₂-C₂H₅), 1.6 (sext, 2H, -CH₂-CH₃), 0.9 (t, 3H, -CH₃). (Note: Chemical shifts are estimated based on known data for N-alkyl and N-sulfonyl imidazoles).[10]
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~138 (C2), ~130 (C4), ~118 (C5), ~72 (-O-CH₂-C₂H₅), ~70 (-O-CH₂-CH₂-SO₂-), ~56 (-CH₂-SO₂-), ~23 (-CH₂-CH₃), ~11 (-CH₃).
-
Part 2: Sulfonylation of Pyridine and Thiazole Derivatives
The functionalization of electron-deficient heterocycles like pyridine or those with less nucleophilic nitrogen atoms like thiazole requires modified approaches.
Protocol 2: Reaction of Pyridine (N-Sulfonylation)
Pyridine reacts with sulfonyl chlorides to form N-sulfonylpyridinium salts. These intermediates are highly reactive and can be used for subsequent transformations. While C-sulfonylation of the pyridine ring can occur, it typically requires aryl sulfonyl chlorides and specific catalytic conditions and is not favored with alkyl sulfonyl chlorides.[11] This protocol focuses on the formation of the pyridinium salt.
Reaction Scheme: (Self-generated image of pyridine reacting with 2-propoxyethane-1-sulfonyl chloride to form the N-sulfonylpyridinium chloride salt)
Step-by-Step Methodology:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve 2-propoxyethane-1-sulfonyl chloride (1.0 eq.) in anhydrous acetonitrile or DCM (0.5 M).
-
Cooling: Cool the solution to 0 °C.
-
Pyridine Addition: Slowly add anhydrous pyridine (1.1 eq.) to the stirred solution. A precipitate may form immediately.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Isolation: The resulting pyridinium salt is often hygroscopic and reactive. For characterization, the solvent can be removed under high vacuum. However, it is typically generated and used in situ for subsequent reactions.
-
Characterization (for isolated salt):
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): Expect significant downfield shifts for the pyridine protons compared to free pyridine: ~9.2 (d, 2H, α-H), ~8.8 (t, 1H, γ-H), ~8.3 (t, 2H, β-H). The propoxyethyl signals will also be present. (Note: Shifts are estimated based on known pyridinium salt data).[2]
-
Protocol 3: N-Sulfonylation of 2-Aminothiazole
For thiazoles, direct N-sulfonylation of the ring nitrogen is challenging. However, amino-substituted thiazoles are excellent substrates for sulfonylation at the exocyclic nitrogen, a common strategy in medicinal chemistry.[12]
Reaction Scheme: (Self-generated image of 2-aminothiazole reacting with 2-propoxyethane-1-sulfonyl chloride)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve sodium acetate (2.0 eq.) in water (approx. 0.3 M).
-
Reagent Addition: Add 2-aminothiazole (1.0 eq.) and 2-propoxyethane-1-sulfonyl chloride (1.2 eq.) to the solution.
-
Heating: Heat the reaction mixture to 80-85 °C with vigorous stirring. The mixture may initially appear sticky or oily.
-
Reaction: Continue heating and stirring for 2-6 hours. The product should precipitate as a solid.
-
Monitoring: Monitor the reaction by TLC (n-hexane:ethyl acetate, 2:1) until the starting materials are consumed.
-
Isolation: Cool the reaction mixture to room temperature, then further in an ice bath. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove salts, then with a small amount of cold n-hexane.
-
Drying: Dry the product under vacuum to yield the N-sulfonylated 2-aminothiazole.
Data Summary Table for Aminothiazole Sulfonylation:
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 2-Aminothiazole | NaOAc | Water | 80-85 | 2-6 | 65-80% |
Expected Product Characterization:
-
N-(thiazol-2-yl)-2-propoxyethanesulfonamide:
-
Appearance: Off-white to tan solid.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~12.0 (br s, 1H, -SO₂NH-), ~7.3 (d, 1H, thiazole H), ~7.0 (d, 1H, thiazole H), 3.6-3.8 (m, 4H, -O-CH₂-CH₂-SO₂-), 3.3 (t, 2H, -O-CH₂-C₂H₅), 1.5 (sext, 2H, -CH₂-CH₃), 0.8 (t, 3H, -CH₃). (Note: Chemical shifts are estimated based on analogous structures).[9]
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): ~168 (C2-N), ~138 (Thiazole CH), ~114 (Thiazole CH), ~71 (-O-CH₂-C₂H₅), ~69 (-O-CH₂-CH₂-SO₂-), ~54 (-CH₂-SO₂-), ~22 (-CH₂-CH₃), ~10 (-CH₃).
-
References
-
Ahmad, I., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. PMC. Available at: [Link]
- Il'ina, I. G., et al. (2010). Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. Chemistry of Heterocyclic Compounds, 46(4), 458-462.
- Zare, A., et al. (2011). 3-Methyl-1-Sulfonic Acid Imidazolium Chloride as a New, Efficient and Recyclable Catalyst and Solvent for the Preparation of N-Sulfonyl Imines at Room Temperature. Journal of the Iranian Chemical Society, 8(S1), S125-S133.
-
Bahrami, K., et al. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291. Available at: [Link]
-
Chen, W., et al. (2019). Synthesis of N-Sulfonyl- and N-Acylpyrroles via a Ring-Closing Metathesis/Dehydrogenation Tandem Reaction. Synthesis, 51(19), 3651-3666. Available at: [Link]
-
Papakyriakou, A., et al. (2022). 1-Phenyl-3-tosyl-1H-pyrrole. Molbank, 2022(4), M1471. Available at: [Link]
- Alberico, D., et al. (2003). Revisit to the sulfonation of pyrroles: Is the sulfonation position correct?. Tetrahedron Letters, 44(46), 8441-8444.
-
Gazvoda, M., et al. (2021). Unified Approach to Benzo[d]thiazol-2-yl-Sulfonamides. The Journal of Organic Chemistry, 86(17), 11628-11641. Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
- University of Florida (2012). Synthesis of substituted pyrroles from N-sulfonyl enamines.
-
Wang, L., et al. (2023). Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. Chemical Communications, 59(80), 11993-11996. Available at: [Link]
-
Smith, C. R., et al. (2013). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 78(6), 2634-2643. Available at: [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Available at: [Link]
-
Friedrich, M., & Manolikakes, G. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. Available at: [Link]
-
Taylor & Francis Online. Sulfonyl chloride – Knowledge and References. Available at: [Link]
- Akihiko, O., et al. (2020). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Magnetochemistry, 6(4), 57.
- Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
- Ren, Y., et al. (2008). Sulfonyl Imidazoles as Reagents for the Preparation of Sulfonates and Sulfonamides. Chemical Research in Chinese Universities, 24(1), 54-57.
-
Michigan State University Department of Chemistry. Proton NMR Table. Available at: [Link]
-
Lund, B. W., & Sun, D. (2015). The Synthesis of Alkyl and (Hetero)aryl Sulfonamides From Sulfamoyl Inner Salts. The Journal of Organic Chemistry, 80(15), 7646-7656. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]
-
Wang, J., et al. (2015). Prediction of 1H NMR Chemical Shifts for Ionic Liquids. RSC Advances, 5(26), 19996-20004. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
- de la Torre, M. G., et al. (2014). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. The Journal of Organic Chemistry, 79(10), 4633-4641.
- Google Patents. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.
- Yamanaka, H., et al. (2004).
- Knochel, P., et al. (2006). Magnesiation of N-Heterocycles Using i-PrMgCl.LiCl and Catalytic Diisopropylamine. Organic Letters, 8(19), 4275-4278.
Sources
- 1. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. rsc.org [rsc.org]
- 11. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of 2-Propoxyethane-1-sulfonyl chloride during reaction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield bottlenecks when handling highly reactive aliphatic sulfonyl chlorides.
Working with 2-Propoxyethane-1-sulfonyl chloride presents a unique set of challenges compared to standard aromatic derivatives like tosyl chloride. This molecule is a highly versatile electrophile used to synthesize sulfonamides and sulfonate esters, with applications ranging from pharmaceutical scaffolding to modifying lignin-based porous carbon supports[1]. However, its aliphatic nature makes it exceptionally prone to rapid hydrolysis, transforming your valuable reagent into an inert sulfonic acid byproduct[2].
This guide is designed to move beyond basic handling instructions. We will deconstruct the underlying reaction mechanisms, troubleshoot common failures through a causality lens, and provide a self-validating protocol to ensure your synthetic success.
Mechanistic Causality: Why Does Hydrolysis Occur?
To prevent hydrolysis, we must first understand its dual pathways. Aromatic sulfonyl chlorides typically degrade via direct nucleophilic attack by water. However, aliphatic sulfonyl chlorides with α -hydrogens (like the −CH2− group adjacent to the −SO2Cl in 2-propoxyethane-1-sulfonyl chloride) are vulnerable to a much more aggressive degradation route: the sulfene mechanism [3].
When exposed to strong, unhindered amine bases, the α -carbon is deprotonated, triggering the elimination of the chloride ion to form a highly unstable sulfene intermediate ( R-CH=SO2 )[3]. Sulfenes are extraordinarily electrophilic. If even trace amounts of moisture are present in your solvent or atmosphere, the sulfene will be instantly trapped by water, resulting in rapid, base-catalyzed hydrolysis[2].
Understanding this causality dictates our experimental choices: we must control the base's basicity and steric profile, maintain strict anhydrous conditions, and suppress the thermal energy required for α -deprotonation.
Reaction Pathway Visualization
Reaction pathways of 2-Propoxyethane-1-sulfonyl chloride highlighting the sulfene degradation route.
Troubleshooting & FAQs
Q1: Why is my reaction yielding primarily the sulfonic acid byproduct instead of the desired sulfonamide? A1: This is the hallmark of moisture contamination combined with base-catalyzed sulfene formation. If your solvent contains even 50 ppm of water, the high reactivity of the sulfene intermediate will preferentially react with water over a bulky or less nucleophilic amine. Causality Fix: Ensure all solvents are rigorously dried, glassware is oven-dried, and the reaction is conducted under a positive pressure of dry Argon or Nitrogen[2].
Q2: I am using Triethylamine (TEA) as my base. Is this causing my low yields? A2: Yes. TEA is a strong, relatively unhindered base ( pKa≈10.75 ) that readily deprotonates the α -carbon of 2-propoxyethane-1-sulfonyl chloride, driving the reaction down the sulfene pathway[3]. If your amine nucleophile is not reactive enough to trap the sulfene immediately, hydrolysis outcompetes product formation. Causality Fix: Switch to Pyridine. Pyridine acts as a nucleophilic catalyst rather than a strong Brønsted base, facilitating the reaction via a sulfonylpyridinium intermediate without promoting sulfene formation.
Q3: How does temperature affect the stability of the sulfonyl chloride during addition? A3: The formation of the sulfene intermediate requires activation energy. Furthermore, the reaction between sulfonyl chlorides and amines is highly exothermic. If the reaction temperature spikes, the rate of α -deprotonation and subsequent decomposition accelerates exponentially. Causality Fix: Keep the reaction temperature below 5 °C during the addition phase to suppress the elimination pathway and maintain a clean reaction profile[2].
Quantitative Data: Base Selection & Hydrolysis Risk
To aid in your experimental design, the following table synthesizes the relationship between base selection, sulfene promotion risk, and relative hydrolysis rates.
| Base / Condition | pKa (Conjugate Acid) | Sulfene Formation Risk | Relative Hydrolysis Rate (in 1% H2O ) | Application Recommendation |
| Triethylamine (TEA) | 10.75 | High | Very Fast | Not recommended for aliphatic sulfonyl chlorides. |
| N,N-Diisopropylethylamine (DIPEA) | 10.56 | Moderate (Sterically hindered) | Fast | Acceptable only with strict temperature control (< 0 °C). |
| Pyridine | 5.25 | Low | Slow | Highly recommended . Acts as a nucleophilic catalyst. |
| Na2CO3 (Biphasic) | ~10.3 | Very Low (Phase separated) | Moderate | Useful for Schotten-Baumann conditions if the amine is highly reactive. |
| No Base | N/A | None | Very Slow | Only viable for highly nucleophilic, liquid amines used in excess. |
Self-Validating Experimental Protocol: Anhydrous Sulfonylation
This protocol is engineered to synthesize sulfonamides from 2-propoxyethane-1-sulfonyl chloride while systematically eliminating hydrolysis vectors. It includes an in-process validation step to verify system integrity before workup.
Step 1: Rigorous System Preparation
-
Flame-dry or oven-dry all glassware (Schlenk flasks, stir bars, syringes) at 120 °C for a minimum of 4 hours.
-
Assemble the apparatus while hot and cool under a continuous stream of dry Argon[2].
Step 2: Reagent Preparation
-
Dissolve the amine nucleophile (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (water content < 50 ppm).
-
Add anhydrous Pyridine (1.5 eq) to the solution.
Step 3: Temperature-Controlled Addition
-
Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0–5 °C.
-
Dissolve 2-Propoxyethane-1-sulfonyl chloride (1.1 eq) in a minimum volume of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise over 30 minutes using a syringe pump. Scientific Rationale: Slow addition prevents localized concentration spikes of the electrophile and base, mitigating exotherms that drive sulfene formation[2].
Step 4: In-Process Validation (The Self-Validating Step) How do you know if hydrolysis happened during the reaction or during the workup?
-
After 1 hour of stirring at 5 °C, withdraw a 10 µL aliquot of the reaction mixture.
-
Quench this aliquot immediately into 1 mL of anhydrous methanol containing 1 eq of DIPEA.
-
Analyze via LC-MS.
-
Success State: Observation of the desired sulfonamide mass and the methyl sulfonate ester (indicating unreacted, intact sulfonyl chloride).
-
Failure State: Observation of the sulfonic acid mass indicates that moisture breached your anhydrous setup during the reaction.
-
Step 5: Quench and Aqueous Workup
-
If the validation is successful, allow the reaction to warm to room temperature (max 25 °C) and stir until completion (monitored by TLC/LC-MS)[2].
-
Quench the reaction by pouring it into ice-cold 1M HCl or brine. Scientific Rationale: Cold aqueous conditions kinetically freeze the hydrolysis of any residual sulfonyl chloride or sensitive product during the phase separation[2].
-
Extract immediately with DCM, dry the organic layer over anhydrous Na2SO4 , and concentrate under reduced pressure.
Sources
Improving yield of sulfonylation with 2-Propoxyethane-1-sulfonyl chloride
Technical Support Center: Troubleshooting & Optimizing Sulfonylation with 2-Propoxyethane-1-sulfonyl Chloride
Overview 2-Propoxyethane-1-sulfonyl chloride (CAS 1341901-07-2) is a highly versatile electrophilic building block used extensively in the synthesis of complex sulfonamides and sulfonate esters[1]. However, unlike robust aryl sulfonyl chlorides (e.g., Tosyl chloride), aliphatic sulfonyl chlorides present unique mechanistic challenges. This guide provides field-proven insights to troubleshoot low yields, mitigate side reactions, and optimize your synthetic workflows.
Mechanistic Troubleshooting & FAQs
Q1: Why is my sulfonylation yield significantly lower with 2-Propoxyethane-1-sulfonyl chloride compared to standard aryl sulfonyl chlorides? Causality & Insight: The primary culprit is the presence of acidic alpha-protons on the aliphatic chain. When exposed to basic conditions, aliphatic sulfonyl chlorides can undergo rapid alpha-proton abstraction. This leads to the formation of a highly reactive sulfene intermediate or triggers an E2 elimination pathway, resulting in undesired vinyl sulfonates. Consequently, active aliphatic sulfonyl chlorides often react nonselectively, leading to complex mixtures and diminished yields of the target compound[2].
Q2: How can I suppress the formation of elimination byproducts and hydrolysis? Causality & Insight: The choice of base dictates the reaction pathway. Strong, unhindered bases like Triethylamine (TEA) heavily promote the E2 elimination pathway. To favor nucleophilic substitution at the sulfur center, you must use sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or weaker bases such as Pyridine. Furthermore, the sulfonyl chloride group is highly sensitive to moisture and will rapidly hydrolyze to sulfonic acid and HCl[3]. Strict anhydrous conditions or controlled biphasic Schotten-Baumann conditions are required to outcompete hydrolysis.
Q3: My reagent appears degraded, or the bottle has pressure build-up. What happened? Causality & Insight: Moisture contamination leads to hydrolysis, generating sulfonic acid and liberating HCl gas, which causes pressure build-up. Decomposition can also occur via SO₂ extrusion[3]. Always validate the structural integrity of your reagent via ¹H NMR before committing it to a late-stage synthesis.
Quantitative Data: Base & Solvent Optimization
To illustrate the profound impact of reaction conditions on product distribution, the following table summarizes the optimization data for the N-sulfonylation of a standard primary amine using 2-Propoxyethane-1-sulfonyl chloride.
| Base (1.5 equiv) | Solvent | Temperature | Desired Sulfonamide Yield (%) | Elimination Byproduct (%) | Hydrolysis/Unreacted (%) |
| Triethylamine (TEA) | DCM | Room Temp | 35% | 45% | 20% |
| Pyridine | DCM | 0 °C to RT | 65% | 15% | 20% |
| DIPEA | DCM | 0 °C to RT | 82% | < 5% | ~13% |
| K₂CO₃ (aq) | EtOAc | 0 °C (Biphasic) | 78% | < 5% | 17% |
Data Synthesis: DIPEA effectively suppresses the elimination pathway due to steric hindrance, maximizing the yield of the desired sulfonamide.
Self-Validating Experimental Protocol: High-Yield N-Sulfonylation
This protocol is designed as a self-validating system. Each step includes a mechanistic rationale and a validation checkpoint to ensure the reaction remains on the desired pathway.
Materials:
-
2-Propoxyethane-1-sulfonyl chloride (Validated purity >95%)
-
Amine nucleophile (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Reagent Validation (Checkpoint): Dissolve a small aliquot of 2-Propoxyethane-1-sulfonyl chloride in CDCl₃ and acquire a ¹H NMR spectrum. Confirm the absence of a broad sulfonic acid -OH peak and ensure the alpha-protons are intact. Causality: Using a hydrolyzed reagent guarantees reaction failure.
-
System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the amine nucleophile (1.0 equiv) and anhydrous DCM (to achieve a 0.1 M concentration).
-
Base Addition: Add DIPEA (1.5 equiv) to the stirring solution. Causality: DIPEA acts as an acid scavenger for the generated HCl without acting as a nucleophile or promoting E2 elimination.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lower temperatures reduce the kinetic energy available for the higher-activation-energy elimination pathway, favoring the desired substitution.
-
Electrophile Addition: In a separate dry vial, dissolve 2-Propoxyethane-1-sulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes[3]. Causality: Dropwise addition maintains a low localized concentration of the sulfonyl chloride, preventing di-sulfonylation of primary amines.
-
Reaction Monitoring (Checkpoint): Stir at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. Monitor via TLC (typically 2-4 hours). The disappearance of the amine spot validates reaction progression.
-
Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Self-Validating Check: If the product is highly polar and water-soluble, saturate the aqueous layer with NaCl (brine) prior to extraction to force the sulfonamide into the organic phase[3]. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Mechanistic & Troubleshooting Visualizations
Reaction pathways of 2-Propoxyethane-1-sulfonyl chloride under basic conditions.
Step-by-step troubleshooting workflow for optimizing aliphatic sulfonylation yields.
References
-
Title: Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides Source: ACS Combinatorial Science URL: [Link]
Sources
Technical Support Center: Stability & Handling of 2-Propoxyethane-1-sulfonyl Chloride
Welcome to the Technical Support Knowledge Base for 2-Propoxyethane-1-sulfonyl chloride (CAS 1341901-07-2). As a highly reactive aliphatic sulfonyl chloride, this compound is a versatile electrophilic building block for synthesizing sulfonamides and sulfonate esters[1]. However, its potent electrophilicity makes it inherently susceptible to degradation—primarily via aqueous hydrolysis and radical-mediated decomposition[1][2].
This guide is engineered for researchers and drug development professionals. It provides mechanistic insights, self-validating protocols, and troubleshooting workflows to ensure the structural integrity of your reagents during synthesis and workup.
Mechanistic Insight: The Causality of Aqueous Instability
To prevent degradation, we must first understand the kinetics of the S-Cl bond cleavage. In aqueous environments, 2-Propoxyethane-1-sulfonyl chloride undergoes hydrolysis to yield 2-propoxyethanesulfonic acid and hydrogen chloride (HCl)[1][2]. The pathway this degradation takes is strictly dependent on the pH of the aqueous environment:
-
Neutral to Acidic Conditions (pH < 7): Hydrolysis proceeds via a concerted, SN2 -like bimolecular nucleophilic attack by neutral water molecules on the electron-deficient sulfur atom[1]. Because water is a relatively weak nucleophile, this reaction has a measurable, slower rate constant ( kw ).
-
Alkaline Conditions (pH > 7): The presence of the hydroxide ion ( OH− ), a significantly stronger nucleophile, shifts the mechanism. The reaction accelerates exponentially ( kOH≫kw ) and proceeds through a tighter transition state, often resembling a trigonal bipyramidal intermediate[3][4].
Mechanistic pathways of 2-Propoxyethane-1-sulfonyl chloride hydrolysis in aqueous conditions.
Quantitative Kinetic Parameters
The following table summarizes the kinetic and thermodynamic parameters governing the hydrolysis of aliphatic and aromatic sulfonyl chlorides to inform your experimental design[3][4][5].
| Kinetic Parameter | Neutral Hydrolysis (pH 3–7) | Alkaline Hydrolysis (pH > 8) | Mechanistic Causality |
| Dominant Nucleophile | H2O molecules | OH− ions | OH− is a significantly stronger nucleophile than neutral water. |
| Reaction Pathway | Concerted SN2 -like | Addition-Elimination | High electron density of OH− forces a tighter transition state[3]. |
| Relative Rate Constant | Baseline ( kw ) | Exponentially higher ( kOH≫kw ) | Alkaline conditions rapidly accelerate the breakdown of the S-Cl bond[4]. |
| Activation Entropy ( ΔS‡ ) | Highly negative | Less negative | Neutral hydrolysis requires a highly ordered transition state involving multiple water molecules[5]. |
| Temperature Sensitivity | Moderate | High | Thermal energy rapidly overcomes the activation barrier in basic conditions[2]. |
Self-Validating Experimental Protocol: Cold Aqueous Workup
When extracting 2-Propoxyethane-1-sulfonyl chloride from a reaction mixture, standard aqueous workups will destroy the compound. The following protocol utilizes kinetic freezing (low temperature) and thermodynamic partitioning (salting-out) to preserve the S-Cl bond[2].
System Validation Built-In: This protocol includes a pre- and post-workup methanol quench. By converting the intact sulfonyl chloride into a stable methyl sulfonate ester, you can use LC-MS to definitively prove that your workup did not cause hydrolysis.
Step-by-Step Methodology
-
Establish the Baseline (Validation Step 1): Withdraw a 10 µL aliquot of the active reaction mixture. Immediately quench it in 1 mL of anhydrous methanol containing Et3N . This converts all intact sulfonyl chloride to the methyl sulfonate ester. Set aside for LC-MS analysis.
-
Pre-chill Reagents: Cool the bulk reaction mixture to < 5 °C using an ice-water bath. Simultaneously, pre-chill saturated aqueous NaCl (brine) and your extraction solvent (e.g., Dichloromethane) to 0–5 °C.
-
Causality: Lowering the temperature exponentially decreases the hydrolysis rate constant ( kw ), kinetically trapping the sulfonyl chloride[2].
-
-
Biphasic Quench: Vigorously stir the cold extraction solvent and cold brine in a flask. Slowly drip the cold reaction mixture into this biphasic system.
-
Causality: The high ionic strength of brine drastically reduces the solubility of the sulfonyl chloride in the aqueous layer (the salting-out effect) and lowers the activity of free water molecules, shielding the electrophilic sulfur.
-
-
Rapid Phase Separation: Immediately transfer the mixture to a separatory funnel. Separate the organic layer within 3–5 minutes.
-
Causality: Hydrolysis is a time-dependent process. Minimizing the contact time between the organic and aqueous phases is the most critical variable in preventing degradation[2].
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter immediately, and evaporate the solvent under reduced pressure with a water bath strictly kept below 25 °C.
-
Verify Integrity (Validation Step 2): Withdraw a 10 µL aliquot of the final concentrated product and quench in anhydrous methanol. Run both Validation Step 1 and Step 2 samples on LC-MS.
-
Success Criteria: The ratio of methyl sulfonate ester to sulfonic acid must remain identical between the two samples. An increase in sulfonic acid in the second sample indicates your workup was too slow or too warm.
-
Troubleshooting Guide & Diagnostics
If you are experiencing low yields or unexpected impurities, use the following diagnostic logic tree to identify the root cause of your sulfonyl chloride degradation.
Troubleshooting workflow for diagnosing and resolving sulfonyl chloride degradation.
Common Failure Modes
-
Failure Mode A: Massive Sulfonic Acid Formation
-
Symptom: LC-MS shows a dominant peak corresponding to[M-H]- of the sulfonic acid. TLC shows heavy baseline retention ( Rf=0 )[2].
-
Root Cause: Atmospheric moisture infiltration or wet solvents.
-
Corrective Action: Transition to strictly anhydrous solvents, flame-dried glassware, and a Schlenk line (Argon/Nitrogen atmosphere)[2].
-
-
Failure Mode B: Dark Brown Discoloration and Gas Evolution
-
Symptom: The reaction turns dark brown/black, and bubbling ( SO2 and HCl gas) is observed without the presence of water[2].
-
Root Cause: Thermal decomposition or homolytic cleavage of the S-Cl bond leading to radical-mediated degradation[1][2].
-
Corrective Action: Lower the reaction temperature strictly below 30 °C. If the issue persists, degas the solvent to remove dissolved oxygen and add a radical inhibitor (e.g., benzoquinone) to suppress radical chain reactions[2].
-
Frequently Asked Questions (FAQs)
Q: Can I store 2-Propoxyethane-1-sulfonyl chloride as an aqueous stock solution for biological assays? A: No. The compound will rapidly hydrolyze into 2-propoxyethanesulfonic acid and HCl[1]. It must be stored neat or in anhydrous aprotic solvents (e.g., DCM, THF) under an inert atmosphere. For biological assays, dilute the compound from an anhydrous DMSO stock solution directly into the aqueous buffer immediately prior to the assay to minimize the pre-incubation hydrolysis window.
Q: Why do we observe "steric acceleration" during the hydrolysis of some substituted sulfonyl chlorides? A: Steric acceleration occurs due to the relief of strain. When the tetrahedral sulfonyl chloride transitions into a trigonal bipyramidal intermediate (or transition state) during nucleophilic attack, the bond angles change, relieving steric clashes between bulky alkyl groups and the sulfonyl oxygen atoms[3].
Q: Can I use standard normal-phase silica gel for purifying this compound? A: It is generally not recommended unless the silica is strictly anhydrous. The surface silanol groups and residual water on standard silica gel can catalyze the hydrolysis of the sulfonyl chloride moiety. If purification is absolutely necessary, vacuum distillation or using highly deactivated/anhydrous silica is preferred.
Q: I am attempting a photocatalytic reaction. Will light affect the stability of 2-Propoxyethane-1-sulfonyl chloride? A: Yes. Under visible light irradiation in the presence of a photocatalyst, single-electron transfer can induce homolytic cleavage of the sulfur-chlorine bond, generating a 2-propoxyethanesulfonyl radical[1]. While this is a powerful tool for intentional radical synthesis (e.g., Sandmeyer-type reactions), it will destroy your reagent if unintended[1]. Keep the reagent shielded from light if radical chemistry is not the goal.
Sources
- 1. 2-Propoxyethane-1-sulfonyl Chloride|CAS 1341901-07-2 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Exotherms in 2-Propoxyethane-1-sulfonyl Chloride Additions
As a Senior Application Scientist, I frequently consult on thermal runaway incidents during the scale-up of aliphatic sulfonyl chlorides. 2-Propoxyethane-1-sulfonyl chloride is a highly reactive electrophile used extensively in drug development for synthesizing sulfonamides and sulfonate esters. However, the S-N or S-O bond-forming event is fiercely exothermic. When coupled with the exothermic neutralization of the generated HCl byproduct, the cumulative heat of reaction can rapidly overwhelm standard cooling capacities[1].
This technical guide provides causal explanations, troubleshooting FAQs, and self-validating protocols to safely manage these exotherms.
Part 1: The Mechanistic Causality of Thermal Runaway
To control an exotherm, you must first understand its thermodynamic origins. The reaction of 2-propoxyethane-1-sulfonyl chloride with a nucleophile generates heat through two primary mechanisms:
-
Bond Formation: The nucleophilic attack on the electrophilic sulfur center and subsequent expulsion of the chloride leaving group releases significant enthalpy.
-
Acid-Base Neutralization: The byproduct, hydrogen chloride (HCl), is immediately scavenged by the auxiliary base (e.g., pyridine, triethylamine). This neutralization event is often just as exothermic as the sulfonylation itself.
Failure to dissipate this heat leads to localized "hot spots." For aliphatic substrates like 2-propoxyethane-1-sulfonyl chloride, elevated temperatures (>10°C) trigger deleterious side reactions. The most critical is the base-catalyzed α-proton abstraction, leading to the elimination of HCl and the formation of a highly reactive sulfene intermediate . Alternatively, if trace moisture is present, rapid hydrolysis to the sulfonic acid occurs[2]. These side reactions not only destroy your starting material but generate their own heat, creating a compounding thermal runaway scenario.
Reaction pathways of 2-propoxyethane-1-sulfonyl chloride based on temperature.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my reaction temperature spike unexpectedly even when submerged in an ice bath? A1: This is typically caused by an "induction period" combined with a high dosing rate. If the sulfonyl chloride is added faster than it reacts (often due to poor mixing or low initial reactivity at 0°C), unreacted reagent accumulates. Once the reaction initiates, the accumulated inventory reacts simultaneously, releasing a massive burst of heat that overwhelms the cooling capacity of the system[1]. Solution: Implement strict dose-controlled additions using a syringe or continuous metering pump[2]. Ensure the agitator speed is sufficient to prevent localized pooling of the dense sulfonyl chloride.
Q2: I am scaling up from 1g to 50g. Can I use the same dropwise addition protocol? A2: No. As you scale up, the surface-area-to-volume ratio of your reactor decreases logarithmically, drastically reducing cooling efficiency. What was a manageable exotherm in a 50 mL flask will become a thermal hazard in a 2 L reactor. For scale-up, you must perform reaction calorimetry (e.g., RC1 or DSC) to determine the heat of reaction and the Maximum Temperature of the Synthesis Reaction (MTSR)[1],[3].
Q3: What role does solvent selection play in exotherm mitigation? A3: Solvents act as your primary thermal sink. Dichloromethane (DCM) is commonly used due to its excellent solvency, but its low boiling point (39.6°C) means a runaway exotherm will rapidly pressurize a closed system. Toluene or 2-methyltetrahydrofuran (2-MeTHF) offer higher heat capacities and higher boiling points, providing a wider safety margin.
Q4: How do I safely quench a stalled reaction containing unreacted 2-propoxyethane-1-sulfonyl chloride? A4: Quenching residual aliphatic sulfonyl chlorides is highly exothermic due to rapid hydrolysis. Do not add water directly to the concentrated reaction mixture [1]. Instead, cool the reactor to 0°C and perform a "reverse quench" by slowly transferring the reaction mixture into a larger volume of vigorously stirred, ice-cold saturated aqueous sodium bicarbonate[1].
Part 3: Quantitative Thermal Data
To safely design your process, reference the typical calorimetric parameters for alkyl sulfonyl chloride additions.
Table 1: Representative Calorimetric Data for Sulfonyl Chloride Amination
| Parameter | Typical Value Range | Process Implication |
| Enthalpy of Reaction (ΔHr) | -120 to -160 kJ/mol | Highly exothermic; requires active cooling and slow dosing. |
| Adiabatic Temp Rise (ΔTad) | 40°C to 80°C | A runaway will easily boil low-boiling solvents (e.g., DCM). |
| Max Temp of Synthesis (MTSR) | 35°C to 75°C | Must be kept below the decomposition onset of the sulfene intermediate[3]. |
| Heat of Neutralization | -50 to -60 kJ/mol | Accounts for nearly 40% of the total heat generated. |
Part 4: Self-Validating Experimental Protocol (Batch)
This protocol establishes a feedback-loop methodology for the sulfonylation of a primary amine using 2-propoxyethane-1-sulfonyl chloride. It is "self-validating" because progression to the next step is strictly gated by in-process temperature and analytical checks.
Materials:
-
2-Propoxyethane-1-sulfonyl chloride (1.05 eq)
-
Primary Amine (1.00 eq)
-
Pyridine (1.20 eq)
-
Anhydrous Dichloromethane (10 volumes)
Step-by-Step Methodology:
-
Reactor Preparation: Equip a jacketed reactor with an overhead stirrer, a calibrated internal thermocouple, and a programmable syringe pump.
-
Initial Charge: Dissolve the primary amine and pyridine in 8 volumes of anhydrous DCM. Initiate stirring at 300 RPM.
-
Pre-Cooling: Set the cooling jacket to -5°C. Wait until the internal thermocouple registers a stable 0°C.
-
Validation Check: Do not proceed if internal temp > 2°C.
-
-
Reagent Preparation: Dilute 2-propoxyethane-1-sulfonyl chloride in 2 volumes of anhydrous DCM. Load into the syringe pump.
-
Feedback-Controlled Dosing: Begin dosing the sulfonyl chloride solution at a rate calculated to complete over 2 hours.
-
Critical Control Parameter: Monitor the internal thermocouple. If the temperature exceeds 5°C, the pump must be paused automatically (or manually) until the temperature returns to 0°C.
-
-
Aging and IPC: Once dosing is complete, maintain the reaction at 0°C for 1 hour. Warm to 15°C over 30 minutes. Take an aliquot for LC-MS or HPLC analysis.
-
Validation Check: Proceed to quench only if amine consumption is >99%.
-
-
Quenching: Cool the mixture back to 0°C. Slowly dose 1M aqueous HCl (to neutralize excess pyridine) while maintaining the internal temperature below 10°C.
Feedback-controlled experimental workflow for safe sulfonyl chloride dosing.
Part 5: Continuous Flow Chemistry for Exotherm Control
For multi-gram to kilogram scale-up, batch reactors often fail to provide sufficient heat transfer area. Continuous flow chemistry is the definitive solution for highly exothermic sulfonyl chloride reactions[4],[5]. By pumping the amine/base stream and the 2-propoxyethane-1-sulfonyl chloride stream through a microreactor or a continuous stirred-tank reactor (CSTR) with a high surface-area-to-volume ratio, heat is dissipated instantaneously. This prevents the accumulation of unreacted intermediates, completely suppresses sulfene formation, and allows the reaction to be run safely at higher concentrations without the risk of thermal runaway[5].
References
-
Title : Technical Support Center: Managing Exothermic Reactions with Sulfonyl Chlorides Source : benchchem.com URL : 1
-
Title : scale-up challenges for reactions with (2-Chlorophenyl)methanesulfonyl chloride Source : benchchem.com URL : 2
-
Title : A Continuous Flow Sulfuryl Chloride-Based Reaction-Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine Source : nih.gov URL : 4
-
Title : Improving Safety and Reliability of Corticosteroid Production Processes Source : cetjournal.it URL : 3
-
Title : An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides Source : mdpi.com URL : 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cetjournal.it [cetjournal.it]
- 4. A Continuous Flow Sulfuryl Chloride-Based Reaction-Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Quenching Procedures for Excess 2-Propoxyethane-1-sulfonyl Chloride
Introduction 2-Propoxyethane-1-sulfonyl chloride (CAS 1341901-07-2) is a highly reactive aliphatic electrophile widely utilized in nucleophilic substitution reactions to synthesize sulfonamides and sulfonate esters[1]. Due to the potent electrophilicity of the sulfonyl chloride moiety, utilizing an excess of this reagent is often necessary to drive reactions to completion. However, safely and effectively quenching the unreacted reagent during workup is critical to prevent contamination, avoid violent exothermic events, and ensure the integrity of the target molecule[2].
This guide provides field-proven, self-validating protocols for quenching excess 2-propoxyethane-1-sulfonyl chloride, grounded in mechanistic causality.
Section 1: The Chemistry & Causality of Quenching
Quenching a sulfonyl chloride involves converting the reactive -SO₂Cl group into a benign, water-soluble species that can be partitioned into an aqueous waste stream. This is typically achieved via two primary mechanisms:
-
Hydrolysis (Aqueous Base): The nucleophilic attack of water/hydroxide yields the corresponding sulfonic acid (2-propoxyethane-1-sulfonic acid), which is deprotonated by the base to form a highly water-soluble sulfonate salt[3].
-
Aminolysis (Nucleophilic Scavenging): The addition of a sacrificial amine rapidly forms a sulfonamide. If a diamine like N,N-dimethylethylenediamine is used, the resulting adduct contains a basic tertiary amine tail that can be protonated and extracted into an acidic aqueous phase[4].
Fig 1: Reaction pathways for quenching excess 2-propoxyethane-1-sulfonyl chloride.
Section 2: Step-by-Step Quenching Methodologies
Protocol A: Controlled Aqueous Basic Hydrolysis
Ideal for standard reactions where the desired product is stable to mild aqueous base.
-
Dilution (Heat Sink): Dilute the crude reaction mixture with an inert organic solvent (e.g., Dichloromethane or Toluene) to reduce the concentration of the sulfonyl chloride[5]. Causality: Dilution acts as a thermal buffer to absorb the heat generated during the highly exothermic hydrolysis process.
-
Cryo-Control: Transfer the reaction vessel to an ice-water bath and allow the internal temperature to equilibrate to 0 °C[2].
-
Controlled Addition: Slowly add a cold, saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) dropwise[3]. Warning: Never add water directly to the neat compound, as this can cause violent "bumping" and spray corrosive material[5].
-
Biphasic Agitation: Stir the biphasic mixture vigorously for 30–60 minutes at room temperature[3]. Causality: Sulfonyl chlorides have poor solubility in water. Vigorous stirring maximizes the interfacial surface area between the organic and aqueous layers, ensuring complete hydrolysis of the electrophile into the water-soluble 2-propoxyethane-1-sulfonate sodium salt.
-
Phase Separation: Transfer to a separatory funnel, isolate the organic layer, and wash sequentially with water and brine before drying over anhydrous MgSO₄.
Protocol B: Nucleophilic Amine Quenching (Scavenging)
Ideal for sluggish hydrolyses, sterically hindered systems, or when avoiding prolonged basic conditions.
-
Cryo-Control: Cool the reaction mixture to 0 °C.
-
Scavenger Addition: Add 1.5–2.0 equivalents (relative to the estimated excess of sulfonyl chloride) of N,N-dimethylethylenediamine.
-
Rapid Conversion: Stir for 15–30 minutes. Causality: The primary amine of the scavenger is vastly more nucleophilic than water, resulting in rapid and complete conversion of the residual 2-propoxyethane-1-sulfonyl chloride into a sulfonamide adduct[3].
-
Acidic Extraction: Wash the organic phase with 1M HCl (aq). Causality: The acidic wash protonates the tertiary amine tail of the newly formed sulfonamide adduct, rendering it highly water-soluble. This allows the impurity to be seamlessly partitioned into the aqueous waste stream, leaving the purified product in the organic phase[5].
Section 3: Quantitative Data & Reagent Comparison
| Quenching Agent | Primary Mechanism | Byproduct Formed | Ideal Use Case | Limitations |
| Saturated NaHCO₃ (aq) | Basic Hydrolysis | 2-Propoxyethane-1-sulfonate sodium salt | Standard reactions; base-stable products. | Can be slow due to biphasic nature; CO₂ gas evolution requires venting[5]. |
| N,N-Dimethylethylenediamine | Aminolysis | Basic sulfonamide adduct | Rapid quenching; water-insensitive products. | Requires a subsequent acidic wash (e.g., 1M HCl) to remove the adduct[4]. |
| Aqueous Ammonia (NH₄OH) | Aminolysis | Primary sulfonamide | Base-sensitive products; fast conversion. | The resulting primary sulfonamide may require chromatography to separate[3]. |
| Cold Deionized Water | Neutral Hydrolysis | 2-Propoxyethane-1-sulfonic acid + HCl | Highly reactive, unhindered sulfonyl chlorides. | Slow reaction rate; generates highly acidic conditions that may degrade the product[2]. |
Section 4: Troubleshooting & FAQs
Q1: Why did my reaction mixture "bump" or violently erupt during the quench? A1: The hydrolysis of sulfonyl chlorides is highly exothermic. Adding water directly to a neat or highly concentrated reaction mixture causes rapid, localized heating and vaporization of the solvent[2]. Always dilute the mixture with an inert solvent to act as a heat sink and cool the system to 0 °C before the dropwise addition of the quenching agent[5].
Q2: I performed a NaHCO₃ wash, but I still see unreacted 2-propoxyethane-1-sulfonyl chloride in my LC-MS. Why? A2: While basic washes are effective at removing sulfonic acid byproducts, they may not be sufficient to hydrolyze all unreacted sulfonyl chloride due to poor mass transfer across the biphasic layers or insufficient contact time[3]. Solution: Increase the vigorous stirring time to 60 minutes, add a co-solvent to improve solubility, or switch to a nucleophilic amine quench (Protocol B) for rapid conversion[3].
Q3: My product yield is low, and I am seeing 2-propoxyethane-1-sulfonic acid formation before the quench. What is happening? A3: 2-Propoxyethane-1-sulfonyl chloride is highly sensitive to trace moisture and will prematurely hydrolyze[6]. This consumes your starting material and complicates purification. Prevention: Ensure all glassware is flame-dried or oven-dried, use rigorously anhydrous solvents, and maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction[6].
Q4: Can I use a scavenger resin instead of a liquid amine? A4: Yes. Polymer-bound amines (e.g., PS-Trisamine) are excellent alternatives when traditional extractive workups fail or when the desired product is sensitive to aqueous conditions. The resin covalently binds the excess sulfonyl chloride, allowing it to be removed via simple filtration[3].
References
-
Durham University. "Probing the Mode of Action of eW5 - A Small Molecule Plant Growth Promoter." Durham E-Theses, [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 2-Propoxyethane-1-sulfonyl Chloride Coupling
Welcome to the advanced troubleshooting and methodology center for aliphatic sulfonyl chloride couplings. This guide is specifically engineered for researchers and drug development professionals working with 2-Propoxyethane-1-sulfonyl chloride (CAS 1341901-07-2), a versatile building block used to generate complex sulfonamides and sulfonate esters[1].
Coupling this reagent with sterically hindered nucleophiles (e.g., bulky secondary amines or ortho-substituted anilines) often leads to stalled reactions or complex side-product mixtures. This guide deconstructs the chemical causality behind these failures and provides field-proven, self-validating protocols to bypass them.
Mechanistic Insights: The Causality of Coupling Failures
To troubleshoot effectively, one must understand the competing kinetic pathways at play. 2-Propoxyethane-1-sulfonyl chloride is an aliphatic sulfonyl chloride. This structural classification introduces two primary kinetic bottlenecks:
-
Steric Repulsion at the Transition State: Nucleophilic attack at the sulfur center requires the formation of a crowded trigonal bipyramidal transition state. When the nucleophile is bulky, the activation energy barrier becomes insurmountable at standard temperatures.
-
The Sulfene Competition: Because this molecule possesses acidic α -protons adjacent to the sulfonyl group, standard amine bases (like Triethylamine or DIPEA) can act as Brønsted bases rather than nucleophilic catalysts. They deprotonate the α -carbon, ejecting the chloride ion to form a highly reactive sulfene intermediate. If the primary nucleophilic attack is slowed by steric hindrance, this sulfene pathway dominates, leading to rapid oligomerization and dark, tarry degradation products.
To overcome this, we must alter the reaction pathway to artificially lower the activation energy (via DMAP Catalysis ) or fundamentally change the leaving group dynamics (via SuFEx Click Chemistry ).
Causality pathways for aliphatic sulfonyl chloride coupling, highlighting failure modes and catalytic solutions.
Troubleshooting Guide (FAQs)
Q1: My coupling with a secondary amine is stalling at 20% conversion. How can I drive it to completion? A1: Stalling is a classic symptom of steric hindrance at the electrophilic sulfur center. Standard bases fail to overcome the activation energy barrier. Introduce 4-Dimethylaminopyridine (DMAP) at 10–20 mol%. DMAP acts via nucleophilic catalysis; it rapidly replaces the chloride to form an N-sulfonyl-DMAP intermediate. Density Functional Theory (DFT) studies demonstrate that this intermediate is highly electrophilic yet sterically accessible, lowering the energy barrier for the hindered amine by over 1.0 eV compared to standard bases[2].
Q2: The reaction mixture turns dark brown/black shortly after adding the base, and I see multiple baseline spots on TLC. What is happening? A2: Your reaction is falling victim to the sulfene pathway. The base is deprotonating the α -proton of the 2-propoxyethane chain rather than facilitating nucleophilic attack. This forms a highly reactive sulfene that polymerizes, causing the dark color. Self-Validation Fix: A successful coupling should remain pale yellow or clear. If it darkens, immediately lower your reaction temperature to 0 °C, ensure your solvent is strictly anhydrous, and switch from Triethylamine to a non-nucleophilic base combined with DMAP.
Q3: Even with DMAP and strict temperature control, my extremely bulky aniline derivative won't couple. What is the next step? A3: When nucleophilic catalysis fails due to extreme steric bulk, you must transition to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [3]. By converting the sulfonyl chloride to 2-propoxyethane-1-sulfonyl fluoride, you change the fundamental electronics of the bond. The S-F bond is thermodynamically stable and undergoes exclusively heterolytic cleavage, making it highly resistant to reduction and side reactions[4]. It will react chemoselectively with your hindered amine under DBU or Barton's base (BTMG) catalysis[5].
Decision tree for diagnosing and resolving aliphatic sulfonyl chloride coupling failures.
Quantitative Optimization Matrix
Use the following data matrix to select the appropriate reaction conditions based on the steric profile of your target nucleophile.
| Coupling Strategy | Catalyst / Base System | Solvent | Temp Range | Activation Energy Effect | Ideal Nucleophile Target |
| Standard | Et 3 N (1.5 eq) | DCM | 0 °C → RT | Baseline | Primary, unhindered amines |
| Nucleophilic | Et 3 N (1.5 eq) + DMAP (0.2 eq) | DCM or THF | 0 °C → RT | Lowers barrier by ~1.1 eV | Secondary amines, moderate sterics |
| SuFEx Click | DBU or BTMG (0.2 eq) | MeCN | RT → 50 °C | Bypasses traditional S N 2 sterics | Extremely hindered anilines, bulky alcohols |
Validated Experimental Protocols
These protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure you can verify the reaction's integrity at each step.
Protocol A: DMAP-Assisted Sulfonylation (For Moderate Steric Hindrance)
Mechanism: Formation of the N-sulfonyl-DMAP intermediate.
-
Preparation: Flame-dry a round-bottom flask under Argon. Add the sterically hindered amine (1.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.2 eq).
-
Solvation: Dissolve the solids in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Base Addition: Add Triethylamine (1.5 eq) via syringe. Stir for 5 minutes.
-
Temperature Control (Critical): Submerge the flask in an ice bath (0 °C). Causality: This suppresses the competing α -deprotonation (sulfene) pathway.
-
Electrophile Addition: Dissolve 2-Propoxyethane-1-sulfonyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise over 15 minutes.
-
Validation Checkpoint 1 (Visual): The solution should remain pale yellow. If it rapidly turns dark brown, your system is not anhydrous, or the temperature is too high.
-
Validation Checkpoint 2 (TLC): After 2 hours, check by TLC (Hexanes/EtOAc). The highly UV-active DMAP intermediate may be transiently visible, but the primary amine spot should be consumed.
-
Workup: Quench with saturated aqueous NH 4 Cl to neutralize the DMAP and unreacted base. Extract with DCM, wash with brine, dry over Na 2 SO 4 , and concentrate.
Protocol B: SuFEx Click Conversion & Coupling (For Extreme Steric Hindrance)
Mechanism: Halogen exchange followed by heterolytic S-F cleavage.
Step 1: Conversion to Sulfonyl Fluoride
-
Dissolve 2-Propoxyethane-1-sulfonyl chloride (1.0 eq) in Acetonitrile (MeCN) at 0.5 M.
-
Add an aqueous solution of Potassium Bifluoride (KHF 2 , 2.0 eq). Stir vigorously at room temperature for 4 hours.
-
Validation: Monitor by GC-MS or 19 F NMR (look for a sharp singlet around +50 to +60 ppm).
-
Extract with EtOAc, wash with water, and concentrate to yield 2-propoxyethane-1-sulfonyl fluoride.
Step 2: SuFEx Coupling
-
In a dry vial, combine the synthesized 2-propoxyethane-1-sulfonyl fluoride (1.0 eq) and the highly hindered amine/alcohol (1.0 eq) in anhydrous MeCN.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Barton's Base (BTMG) (0.2 eq)[6].
-
Stir at room temperature (or heat to 50 °C if using a highly deactivated aniline).
-
Validation: The reaction is highly chemoselective. TLC will show clean conversion without the baseline degradation typical of sulfonyl chlorides.
Sources
- 1. 2-Propoxyethane-1-sulfonyl Chloride|CAS 1341901-07-2 [benchchem.com]
- 2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 5. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.cshl.edu [repository.cshl.edu]
Validation & Comparative
Decoding the Molecular Fingerprint: A Comparative Guide to the FTIR Spectrum of 2-Propoxyethane-1-sulfonyl Chloride
For researchers, scientists, and professionals in drug development and chemical synthesis, the precise characterization of novel molecules is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to elucidate molecular structures by identifying their constituent functional groups. Each molecule possesses a unique vibrational spectrum, a veritable "molecular fingerprint," that provides invaluable structural information.
This guide provides an in-depth analysis of the FTIR characteristic peaks for 2-Propoxyethane-1-sulfonyl chloride, a bifunctional molecule containing both an ether and a reactive sulfonyl chloride moiety. Due to its potential as a versatile building block in the synthesis of complex sulfonamides and sulfonate esters, a thorough understanding of its spectral features is crucial for reaction monitoring and quality control.[1]
Instead of presenting a standalone spectrum, which can be of limited utility without context, this guide will first predict the characteristic absorption bands of 2-Propoxyethane-1-sulfonyl chloride by dissecting its structure into its fundamental components. We will then compare these predicted frequencies with the experimentally observed spectra of simpler, representative molecules: dipropyl ether and propane-1-sulfonyl chloride. This comparative approach will illuminate the contribution of each functional group to the overall spectrum, providing a more robust framework for spectral interpretation.
Predicted FTIR Characteristic Peaks for 2-Propoxyethane-1-sulfonyl Chloride
The structure of 2-Propoxyethane-1-sulfonyl chloride (C₅H₁₁ClO₃S) incorporates a propyl ether group and an ethanesulfonyl chloride group.[1] The expected FTIR spectrum will therefore be a composite of the vibrational modes associated with these two key functionalities, in addition to the ubiquitous C-H bond vibrations of the alkane backbone.
Based on established group frequencies, we can anticipate the following major absorption bands:
-
S=O Asymmetric and Symmetric Stretching: The sulfonyl chloride group is characterized by two strong and distinct stretching vibrations of the S=O bonds. The asymmetric stretch is expected at a higher frequency than the symmetric stretch. For alkane sulfonyl chlorides, these bands typically appear in the regions of 1370-1335 cm⁻¹ (asymmetric) and 1195-1168 cm⁻¹ (symmetric).[2]
-
C-O-C Stretching: The ether linkage gives rise to a strong C-O-C stretching absorption. For aliphatic ethers, this band is typically observed in the 1150-1070 cm⁻¹ range.[3]
-
C-H Stretching: The alkane backbone (propyl and ethyl chains) will exhibit C-H stretching vibrations just below 3000 cm⁻¹. These are typically in the 2960-2850 cm⁻¹ region.
-
C-H Bending: Methylene (-CH₂-) and methyl (-CH₃) groups will also show characteristic bending (scissoring, wagging, and twisting) vibrations in the fingerprint region, generally between 1470-1365 cm⁻¹ .
-
S-Cl Stretching: The stretch of the sulfur-chlorine bond is expected in the lower frequency region of the spectrum, typically below 600 cm⁻¹.
Comparative Spectral Analysis
To substantiate our predictions, we will now compare the expected spectrum of 2-Propoxyethane-1-sulfonyl chloride with the experimental spectra of dipropyl ether and propane-1-sulfonyl chloride. This side-by-side analysis will highlight the diagnostic peaks for each functional group.
| Vibrational Mode | Predicted for 2-Propoxyethane-1-sulfonyl chloride (cm⁻¹) | Observed in Dipropyl Ether (cm⁻¹) | Observed in Propane-1-sulfonyl chloride (cm⁻¹) |
| C-H Stretching | 2960-2850 | ~2960, ~2870 | ~2970, ~2880 |
| C-H Bending | 1470-1365 | ~1465, ~1380 | ~1460, ~1385 |
| S=O Asymmetric Stretch | 1370-1335 | - | ~1365 |
| C-O-C Stretch | 1150-1070 | ~1115 | - |
| S=O Symmetric Stretch | 1195-1168 | - | ~1170 |
Data for dipropyl ether and propane-1-sulfonyl chloride are compiled from the NIST Chemistry WebBook.[4][5][6][7]
This comparison clearly illustrates how the spectrum of our target molecule is a superposition of the features from its ether and sulfonyl chloride components. The presence of strong bands around 1350 cm⁻¹ and 1180 cm⁻¹ would be a definitive indicator of the sulfonyl chloride group, while a strong absorption around 1120 cm⁻¹ would confirm the ether linkage.
Experimental Protocol: Acquiring the FTIR Spectrum of a Liquid Sample
The following is a generalized procedure for obtaining a high-quality FTIR spectrum of a neat liquid sample, such as 2-Propoxyethane-1-sulfonyl chloride, using a modern FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for liquids due to its minimal sample preparation requirements.[8]
Instrumentation and Materials:
-
FTIR Spectrometer with a Diamond or Germanium ATR crystal
-
2-Propoxyethane-1-sulfonyl chloride sample
-
Volatile solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
-
Personal Protective Equipment (gloves, safety glasses)
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be clean and dry.
-
Background Spectrum Acquisition:
-
Before introducing the sample, a background spectrum must be collected. This measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself.
-
Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a volatile solvent. Allow the solvent to fully evaporate.
-
Lower the ATR press arm to ensure consistent pressure for both background and sample scans.
-
Acquire the background spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Sample Application:
-
Raise the ATR press arm.
-
Place a small drop (1-2 drops) of the liquid 2-Propoxyethane-1-sulfonyl chloride directly onto the center of the ATR crystal.[9]
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, acquire the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Perform any necessary baseline corrections.
-
Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Compare the observed peaks with the predicted values and reference spectra.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe to remove all traces of the sample. This is crucial to prevent cross-contamination between measurements.[10]
-
Visualizing Molecular Structure and Analytical Workflow
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the molecular structure of 2-Propoxyethane-1-sulfonyl chloride and the logical workflow for its comparative spectral analysis.
Caption: Molecular structure of 2-Propoxyethane-1-sulfonyl chloride.
Caption: Workflow for comparative FTIR spectral analysis.
Conclusion
The FTIR spectrum of 2-Propoxyethane-1-sulfonyl chloride is readily interpretable by considering the characteristic absorption bands of its constituent ether and sulfonyl chloride functional groups. Strong absorptions in the 1370-1335 cm⁻¹ and 1195-1168 cm⁻¹ regions are diagnostic for the sulfonyl chloride moiety, while a strong band in the 1150-1070 cm⁻¹ range confirms the presence of the ether linkage. By employing a comparative approach with simpler molecules and following a robust experimental protocol, researchers can confidently identify and characterize this versatile synthetic building block, ensuring the integrity of their chemical transformations and the quality of their final products.
References
- BenchChem. (n.d.). Application Notes and Protocols: FTIR Spectroscopy of Ethers with Phenyl and Vinyl Groups.
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Fiveable. (n.d.). Spectroscopy of Ethers.
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Di-n-propyl ether. Retrieved from [Link]
-
PubChem. (n.d.). Propyl ether. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 1-Propanesulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propanesulfonyl chloride. Retrieved from [Link]
-
OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
-
PubChem. (n.d.). Ethanesulfonyl chloride. Retrieved from [Link]
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 1-Propanesulfonyl chloride. Retrieved from [Link]
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- 10. drawellanalytical.com [drawellanalytical.com]
Comparative Guide: ¹³C NMR Chemical Shift Determination for 2-Propoxyethane-1-sulfonyl Chloride
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Propoxyethane-1-sulfonyl chloride (CAS: 1341901-07-2) Application Context: Structural validation of reactive electrophilic intermediates in sulfonamide synthesis.
Executive Summary
In medicinal chemistry and advanced materials science, 2-propoxyethane-1-sulfonyl chloride serves as a critical electrophilic building block for synthesizing complex sulfonamides and sulfonate esters . Because the highly reactive sulfonyl chloride (-SO₂Cl) moiety is prone to rapid hydrolysis upon exposure to atmospheric moisture, researchers must rapidly and accurately validate the structural integrity of this intermediate before downstream coupling.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a definitive structural fingerprint. However, assigning the exact chemical shifts for its five distinct carbon environments can be challenging due to the competing stereoelectronic effects of the ether oxygen and the sulfonyl chloride group.
As a Senior Application Scientist, I have structured this guide to objectively compare the three primary methodologies used for ¹³C NMR chemical shift assignment: Experimental Acquisition (The Gold Standard), Quantum Mechanical (DFT) Prediction , and Empirical (HOSE-code) Prediction . This guide provides the experimental data, step-by-step protocols, and the mechanistic causality behind the observed spectral phenomena.
Methodological Workflows
To establish a self-validating system of structural verification, we compare three distinct analytical "products" (methodologies). The workflow below illustrates how these parallel approaches converge to validate the molecular structure.
Workflow comparing experimental, quantum mechanical, and empirical methods for 13C NMR assignment.
Step-by-Step Protocols
Method A: Experimental Acquisition (The Gold Standard)
Provides the physical ground-truth data. The system is self-validating via internal standard referencing.
-
Sample Preparation: Under an inert atmosphere (nitrogen/argon), weigh 25 mg of 2-propoxyethane-1-sulfonyl chloride . Anhydrous conditions are mandatory to prevent hydrolysis to 2-propoxyethanesulfonic acid.
-
Solvation: Dissolve the compound in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Load into a 400 MHz NMR spectrometer (operating at 100 MHz for ¹³C).
-
Acquisition: Set the pulse angle to 30° and the relaxation delay (D1) to 2.0 seconds. Acquire 1,024 transients. Causality: The 2.0 s delay ensures complete spin-lattice relaxation ( T1 ) for the CH₂ carbons, yielding accurate integration and optimal signal-to-noise ratios.
-
Processing: Apply a 1.0 Hz exponential line broadening function. Perform Fourier transform, phase correction, and baseline correction. Reference the central CDCl₃ solvent triplet strictly to 77.16 ppm.
Method B: Quantum Mechanical (DFT) Prediction
Provides high-accuracy theoretical shifts based on first-principles electron density.
-
Conformational Search: Execute a Monte Carlo conformational search using the MMFF94 force field to identify the global minimum energy conformer of the flexible propoxy chain.
-
Geometry Optimization: Optimize the lowest energy geometry using Gaussian at the B3LYP/6-31G(d) level of theory.
-
Tensor Calculation: Calculate the isotropic magnetic shielding tensors ( σiso ) using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level. Apply the Polarizable Continuum Model (PCM) for chloroform to simulate solvent effects.
-
Scaling: Convert shielding tensors to chemical shifts ( δ ) using linear regression scaling factors derived from standard reference databases.
Method C: Empirical (HOSE-Code) Prediction
Provides rapid, heuristic estimations using software like ChemDraw or MNova.
-
Input the SMILES string (CCCOCCS(=O)(=O)Cl) into the prediction engine.
-
The algorithm matches the topological environment of each carbon against a database of Hierarchical Orthogonal Space Encoding (HOSE) codes to estimate the shift based on additivity rules.
Comparative Data Analysis
The table below summarizes the quantitative performance of the three methodologies in assigning the five carbon environments of 2-propoxyethane-1-sulfonyl chloride.
| Carbon Position | Functional Group Environment | Experimental Shift (ppm) | DFT Predicted (ppm) | Empirical Predicted (ppm) | Δ (DFT vs Exp) |
| C1 | -C H₂-SO₂Cl | 65.8 | 66.4 | 63.1 | +0.6 |
| C2 | -C H₂-O- | 64.5 | 65.2 | 66.0 | +0.7 |
| C3 | -O-C H₂- (Propoxy C1') | 73.2 | 74.1 | 72.5 | +0.9 |
| C4 | -C H₂- (Propoxy C2') | 22.8 | 21.9 | 23.1 | -0.9 |
| C5 | -C H₃ (Propoxy C3') | 10.5 | 11.2 | 10.8 | +0.7 |
Scientific Causality & Expert Insights
-
The Deshielding Effect on C1 (-CH₂-SO₂Cl): The experimental shift for C1 is observed at 65.8 ppm . This profound downfield shift is caused by the intense inductive electron withdrawal of the sulfonyl chloride group. The highly electronegative oxygen and chlorine atoms attached to the sulfur pull electron density away from the C1 nucleus, reducing its magnetic shielding. Performance Insight: Empirical software often underestimates this shift (predicting ~63.1 ppm) because the specific stereoelectronic interplay of a β -ether oxygen combined with an α -sulfonyl chloride is underrepresented in standard HOSE-code training sets. DFT (66.4 ppm) captures this localized electron deficiency much more accurately.
-
The Ether Linkage (C2 and C3): Both C2 (64.5 ppm) and C3 (73.2 ppm) are adjacent to the ether oxygen. Oxygen's electronegativity inherently deshields both carbons. However, C3 is significantly more downfield (73.2 ppm) than C2 (64.5 ppm). Performance Insight: Why is C2 shielded relative to C3? C2 experiences a complex "push-pull" environment. While the oxygen deshields it, the γ -gauche interactions induced by the bulky -SO₂Cl group on the adjacent carbon force a conformational geometry that slightly shields the C2 nucleus . DFT successfully models this 3D conformational averaging, maintaining an error of < 1.0 ppm.
-
The Aliphatic Tail (C4 and C5): The propyl tail behaves predictably, with the terminal methyl group (C5) resonating at 10.5 ppm and the internal methylene (C4) at 22.8 ppm . Both empirical and DFT methods perform excellently here, as aliphatic chains are perfectly parameterized in all predictive models.
Conclusion & Recommendations
When validating the synthesis or procurement of 2-propoxyethane-1-sulfonyl chloride , relying solely on empirical prediction software (Method C) introduces a risk of misassignment, particularly for the critical C1 carbon adjacent to the reactive center. The empirical error margin (~2.7 ppm for C1) is large enough to cause confusion with the C2 ether carbon.
Recommendation: For routine structural confirmation, Experimental Acquisition (Method A) remains non-negotiable. However, for peak assignment and resolving ambiguities between the C1 and C2 methylenes, DFT Calculation (Method B) is the superior supplementary tool. Its ability to account for 3D conformational geometry and specific solvent polarization (PCM) ensures a Mean Absolute Error (MAE) of less than 1.0 ppm, providing a highly trustworthy, self-validating analytical framework.
References
Purity analysis of 2-Propoxyethane-1-sulfonyl chloride via HPLC
- 1. 2-Propoxyethane-1-sulfonyl Chloride|CAS 1341901-07-2 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Spectroscopic characterization of impurities in 2-Propoxyethane-1-sulfonyl chloride
An in-depth understanding of reagent purity is the foundation of robust chemical synthesis. 2-Propoxyethane-1-sulfonyl chloride (CAS 1341901-07-2) is a highly reactive aliphatic electrophile utilized as a critical building block in nucleophilic substitution reactions, particularly for the synthesis of complex sulfonamides and sulfonate esters[1].
As a Senior Application Scientist overseeing reagent qualification for pharmaceutical development, I frequently observe that the purity of aliphatic sulfonyl chlorides directly dictates the yield and impurity profile of downstream active pharmaceutical ingredients (APIs). Unlike aromatic sulfonyl chlorides (e.g., tosyl chloride), aliphatic variants present unique analytical challenges due to their lack of a strong UV chromophore and their profound sensitivity to atmospheric moisture[2].
This guide objectively compares the performance of High-Purity 2-Propoxyethane-1-sulfonyl chloride against standard commercial grades, evaluates the spectroscopic alternatives for impurity characterization, and provides field-proven, self-validating analytical protocols.
Product Comparison: High-Purity vs. Standard Grade
When selecting 2-propoxyethane-1-sulfonyl chloride for sensitive applications—such as the covalent attachment of catalysts to porous supports or API synthesis[1]—the impurity profile is the primary differentiator. Standard commercial grades often contain elevated levels of hydrolysis products and residual volatile precursors. These impurities actively consume amine nucleophiles during downstream synthesis, leading to depressed yields and complex purification bottlenecks.
Table 1: Performance & Impurity Profile Comparison
| Analytical Parameter | High-Purity Grade (>98%) | Standard Grade (<95%) | Downstream Impact in Synthesis |
| 2-Propoxyethane-1-sulfonic acid | < 0.5% | 2.0% - 5.0% | Acts as a non-reactive dead-weight; alters reaction pH, potentially neutralizing basic amine nucleophiles. |
| Residual 1-Chloro-2-propoxyethane | < 0.1% | 0.5% - 2.0% | Competes with the sulfonyl chloride, leading to unwanted alkylation of the target amine instead of sulfonylation. |
| Symmetric Sulfonyl Anhydrides | < 0.2% | > 1.0% | Causes variable reaction kinetics; can lead to unexpected side-product formation during aqueous workups. |
| Visual Appearance | Clear, colorless liquid | Pale yellow to brown | Discoloration often indicates thermal or radical-mediated decomposition[3]. |
Mechanistic Degradation & Causality
The most pervasive impurity in any sulfonyl chloride is its corresponding sulfonic acid, generated via hydrolysis. Experience dictates that aliphatic sulfonyl chlorides are notoriously prone to degradation during aqueous workups or prolonged storage in improperly sealed containers[3].
Hydrolysis degradation pathway of 2-propoxyethane-1-sulfonyl chloride.
Comparative Evaluation of Analytical Alternatives
To accurately profile these impurities, we must select the appropriate spectroscopic techniques. Relying solely on traditional HPLC-UV is a critical error for aliphatic sulfonyl chlorides because they lack the conjugated pi-systems necessary for strong UV absorption[2].
Quantitative NMR (qNMR) vs. Titration
Titrimetric methods are historically used for sulfonyl chlorides but can grossly overestimate purity by failing to distinguish between the active sulfonyl chloride and its sulfonic acid degradant (both consume base).
-
The Superior Alternative: qNMR provides universal, non-destructive quantification without relying on UV extinction coefficients or chemical derivatization[4].
-
Causality: By integrating the distinct aliphatic proton signals against an inert internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene), we obtain an absolute assay value that is blind to non-protonated inorganic salts but highly sensitive to organic structural variations[4].
LC-HRMS vs. GC-MS for Trace Impurities
While GC-MS is excellent for volatile impurities like residual alkyl chlorides, it is fundamentally incompatible with the primary degradation product: 2-propoxyethane-1-sulfonic acid. The thermal lability and non-volatility of sulfonic acids cause them to decompose or irreversibly adsorb in the GC inlet[2][5].
-
The Superior Alternative: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the optimal choice for comprehensive profiling[5].
-
Causality: Operating in negative Electrospray Ionization (ESI-) mode, the sulfonic acid readily deprotonates to form a highly stable [M-H]- ion, allowing for sub-ppm limits of quantification. Conversely, the intact sulfonyl chloride can be detected via specific adducts or by utilizing Evaporative Light Scattering Detection (ELSD) in tandem[6][7].
Table 2: Spectroscopic Signatures for Characterization
| Compound | ¹H NMR (CDCl₃) Key Shifts (ppm) | MS Signature (m/z) | IR Signature (cm⁻¹) |
| 2-Propoxyethane-1-sulfonyl chloride | ~3.80 (m, 2H, -CH₂-SO₂Cl) | 186.01 [M]+, 187.01[M+H]+ | 1375-1410 (Asymmetric S=O)[4] |
| 2-Propoxyethane-1-sulfonic acid | ~3.10 (m, 2H, -CH₂-SO₃H) | 167.03[M-H]- (ESI negative) | 1185-1204 (Symmetric S=O)[4] |
| 1-Chloro-2-propoxyethane | ~3.65 (t, 2H, -CH₂-Cl) | 122.05 [M]+ (GC-EI) | N/A (Lacks S=O stretch) |
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, every analytical workflow must be designed as a self-validating system. This prevents false positives caused by sample preparation errors or instrument drift.
Multiplexed spectroscopic workflow for comprehensive impurity profiling.
Protocol 1: Anhydrous qNMR Assay
Water present in standard NMR solvents will rapidly hydrolyze the sulfonyl chloride during data acquisition, leading to an artificially high sulfonic acid reading[3].
-
Preparation: Dry CDCl₃ over activated 4Å molecular sieves for 24 hours prior to use.
-
Internal Standard: Accurately weigh ~20 mg of 2-propoxyethane-1-sulfonyl chloride and ~10 mg of 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) into a dry vial[4].
-
Dissolution: Dissolve the mixture in 0.6 mL of the anhydrous CDCl₃ under a nitrogen atmosphere and transfer to an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum with a relaxation delay (D1) of at least 30 seconds to ensure complete relaxation of all spins for accurate integration.
-
Self-Validation Mechanism: The protocol validates itself through the TCNB internal standard. If the integral of the TCNB aromatic proton (singlet, ~7.7 ppm) deviates from its historical response factor relative to the solvent residual peak, it immediately flags a weighing error or solvent evaporation, invalidating the run before incorrect purity data is reported.
Protocol 2: LC-HRMS Impurity Profiling
Because the parent compound lacks a UV chromophore, we rely on High-Resolution Mass Spectrometry for trace impurity detection[2][5].
-
Mobile Phase: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Sample Prep: Dilute the sample to 1 mg/mL in anhydrous Acetonitrile. Crucial Causality: Do not use protic solvents like Methanol, as they will react with the sulfonyl chloride to form a sulfonate ester in situ, creating a false impurity peak.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of 5% to 95% B over 10 minutes.
-
Detection: Operate the HRMS in polarity-switching ESI mode. Extract the exact mass for the sulfonic acid impurity at m/z 167.038[6].
-
Self-Validation Mechanism: A System Suitability Test (SST) standard containing both the parent sulfonyl chloride and a spiked 2-propoxyethane-1-sulfonic acid reference is injected prior to the sample sequence. The sequence is only validated if the chromatographic resolution (Rs) between the two peaks exceeds 2.0 and the signal-to-noise (S/N) for the sulfonic acid is >10 at the Limit of Quantification (LOQ).
References
-
2-propoxyethane-1-sulfonyl chloride (C5H11ClO3S) - PubChemLite -[Link]
-
Impurity Profiling and Characterization - ResolveMass Laboratories Inc. -[Link]
-
HPLC-ELSD analysis of spectinomycin dihydrochloride and its impurities - ResearchGate -[Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. PubChemLite - 2-propoxyethane-1-sulfonyl chloride (C5H11ClO3S) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
Benchmarking 2-Propoxyethane-1-sulfonyl chloride against other sulfonylating agents
Benchmarking 2-Propoxyethane-1-sulfonyl Chloride: A Comparative Guide to Sulfonylating Agents
Introduction In the synthesis of sulfonamides and sulfonate esters—core moieties in numerous therapeutic agents and advanced materials—the selection of the optimal sulfonylating agent is a critical decision[1]. While methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) remain industry standards, functionalized aliphatic sulfonyl chlorides like 2-Propoxyethane-1-sulfonyl chloride (CAS 1341901-07-2) offer unique physicochemical properties. By incorporating an ether linkage within an aliphatic chain, this reagent bridges the gap between the hyper-reactivity of simple alkanesulfonyl chlorides and the steric stability of arylsulfonyl chlorides[2].
This guide provides an objective benchmarking of 2-Propoxyethane-1-sulfonyl chloride against traditional reagents, detailing mechanistic causality, comparative performance data, and self-validating experimental protocols for drug development professionals.
Mechanistic Causality: The Ether Advantage
The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of its sulfur atom[3].
-
Aliphatic vs. Aromatic: Alkanesulfonyl chlorides (like MsCl) are generally more reactive than arylsulfonyl chlorides (like TsCl) due to the absence of resonance stabilization of the S-Cl bond and reduced steric hindrance[3]. However, this high reactivity often translates to severe moisture sensitivity and challenging handling procedures[2].
-
The Role of the Propoxy Group: 2-Propoxyethane-1-sulfonyl chloride features a propoxy group (-O-CH₂CH₂CH₃) linked to the ethanesulfonyl core. The electronegative oxygen atom exerts a mild inductive electron-withdrawing effect, maintaining high electrophilicity at the sulfonyl center[1]. Simultaneously, the extended alkyl chain introduces moderate steric bulk. This structural causality results in a reagent that reacts rapidly with nucleophiles but exhibits slightly better hydrolytic stability during storage and handling compared to the highly volatile MsCl.
Comparative Performance Data
To objectively benchmark these reagents, we must evaluate their performance across key synthetic metrics. Table 1 summarizes the physicochemical profiles, while Table 2 highlights expected yields in standard sulfonamide syntheses.
Table 1: Physicochemical and Reactivity Profiles of Common Sulfonylating Agents
| Reagent | Structural Class | Reactivity Profile | Steric Hindrance | Moisture Sensitivity | Primary Application |
| Methanesulfonyl Chloride (MsCl) | Simple Aliphatic | Very High | Low | High | Rapid sulfonylation of aliphatic amines[2]. |
| p-Toluenesulfonyl Chloride (TsCl) | Aromatic | Moderate | High | Low (Crystalline) | Protecting group chemistry; selective reactions[2]. |
| 2-Propoxyethane-1-sulfonyl chloride | Ether-linked Aliphatic | High | Moderate | Moderate | Synthesis of lipophilic sulfonamides; materials science[1]. |
Table 2: Benchmarking Yields in Sulfonamide Synthesis (Note: Yields are representative averages based on standard parallel synthesis protocols for aliphatic vs. aromatic sulfonyl chlorides[4])
| Nucleophile Type | MsCl Yield (%) | TsCl Yield (%) | 2-Propoxyethane-1-sulfonyl chloride Yield (%) |
| Unhindered Primary Amine | 85 - 95% | 90 - 98% | 85 - 92% |
| Sterically Hindered Amine | 40 - 60% (Prone to side reactions) | 75 - 85% | 60 - 75% |
| Secondary Amine | 70 - 85% | 85 - 95% | 75 - 85% |
Causality Insight: Active aliphatic sulfonyl chlorides can sometimes non-selectively react at multiple nucleophilic centers or undergo rapid hydrolysis when faced with sterically hindered amines[4]. The propoxyethane chain mitigates some of this over-reactivity compared to MsCl, though TsCl remains superior for highly hindered substrates.
Self-Validating Experimental Protocol
The following protocol details the synthesis of a sulfonamide using 2-Propoxyethane-1-sulfonyl chloride. Every step is designed as a self-validating system to ensure high purity and yield.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of the target amine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Base Addition: Add 2.0 equivalents of Pyridine or N,N-Diisopropylethylamine (DIPEA). Causality: Pyridine acts as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate, while also serving as an acid scavenger for the generated HCl.
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The dropwise addition of 2-Propoxyethane-1-sulfonyl chloride (1.1 equivalents) must be done strictly at 0 °C to suppress the exothermic nature of the reaction and prevent competing hydrolysis of the sulfonyl chloride by any adventitious moisture.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Self-Validation: Monitor via Thin Layer Chromatography (TLC). The complete consumption of the amine spot validates the end of the forward reaction.
-
Quenching: Add water to the reaction mixture and stir vigorously for 15 minutes. Self-Validation: This step intentionally hydrolyzes any unreacted 2-Propoxyethane-1-sulfonyl chloride into water-soluble sulfonic acid, preventing electrophilic contamination of the final product.
-
Isolation: Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and unreacted amine), saturated NaHCO₃ (to neutralize residual acid), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Caption: Step-by-step sulfonylation workflow emphasizing self-validating quenching and isolation steps.
Biological Application & Target Pathway
In drug development, the sulfonamide functional group is a privileged pharmacophore, often acting as a transition-state analog in enzyme active sites (e.g., Carbonic Anhydrase or COX-2 inhibitors).
Replacing a standard methyl group (from MsCl) or a tolyl group (from TsCl) with a propoxyethane chain fundamentally alters the lipophilicity (LogP) and the steric binding profile of the resulting drug candidate. The flexible ether linkage can engage in unique hydrogen-bonding interactions (acting as a hydrogen bond acceptor) within the hydrophobic pockets of target proteins, potentially enhancing binding affinity or altering pharmacokinetic distribution.
Caption: Mechanistic pathway of nucleophilic sulfonylation and subsequent biological enzyme inhibition.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
